1-(2-Nitroethyl)-2-naphthol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitroethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFKBMFARSVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Nitroethyl)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 1-(2-Nitroethyl)-2-naphthol. This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment. The information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a derivative of 2-naphthol, a versatile precursor in organic synthesis. The introduction of a nitroethyl group at the C1 position of the naphthol ring system offers a reactive handle for further functionalization, making it a potentially valuable intermediate in the development of novel chemical entities. The nitro group can be reduced to an amine, providing a route to various amino-functionalized naphthol derivatives with potential applications in pharmaceuticals and as ligands in catalysis.
Proposed Synthesis: Michael Addition
The most chemically sound and direct route for the synthesis of this compound is the base-catalyzed Michael addition of 2-naphthol to nitroethylene. In this reaction, the phenoxide ion of 2-naphthol, generated in the presence of a base, acts as a nucleophile, attacking the electron-deficient β-carbon of nitroethylene.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on general procedures for Michael additions of phenolic compounds to nitroalkenes.
Materials:
-
2-Naphthol
-
Nitroethylene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-naphthol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2-naphthol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of nitroethylene (1.2 eq) in anhydrous DMF to the reaction mixture dropwise over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the known and predicted physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |
| Melting Point | 92-94 °C | Not explicitly cited in provided results. |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | m | 6H | Ar-H |
| ~5.0 | s | 1H | Ar-OH |
| ~4.8 | t | 2H | -CH₂-NO₂ |
| ~3.5 | t | 2H | Ar-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-OH |
| ~134 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-CH |
| ~121 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-C (quaternary) |
| ~75 | -CH₂-NO₂ |
| ~30 | Ar-CH₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (phenolic) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1550 and ~1370 | N-O stretch (nitro group) |
| ~1600, ~1500 | C=C stretch (aromatic) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 217 | [M]⁺ (Molecular ion) |
| 171 | [M - NO₂]⁺ |
| 144 | [M - CH₂CH₂NO₂]⁺ |
Workflow and Pathway Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization Logic
This diagram outlines the logical flow for the characterization of the synthesized product.
Caption: Logical flow for product characterization.
An In-depth Technical Guide to the Photochemical Properties of 1-(2-Nitroethyl)-2-naphthol
Introduction
1-(2-Nitroethyl)-2-naphthol is a derivative of 2-naphthol, a versatile scaffold in medicinal chemistry and materials science.[1] The introduction of a nitroethyl group at the C1 position is anticipated to bestow unique photochemical properties upon the molecule, primarily influenced by the nitroaromatic moiety. Nitroaromatic compounds are known for their distinct photoinduced pathways, including rapid intersystem crossing and, in some cases, the photodissociation of nitric oxide.[2][3][4] These characteristics make them compelling candidates for applications in photodynamic therapy, photoactivated drug delivery, and environmental sciences.[3]
This technical guide provides a comprehensive overview of the predicted photochemical properties of this compound, a proposed synthetic route, and detailed experimental protocols for its characterization. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel photoactive molecules.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is via the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[5][6][7] In this proposed synthesis, 2-hydroxy-1-naphthaldehyde would be reacted with nitromethane in the presence of a base, followed by dehydration of the intermediate β-nitro alcohol.
Predicted Photochemical and Photophysical Properties
The photochemical behavior of this compound will be dictated by the interplay between the naphthol and nitroethyl moieties. The UV-Visible absorption spectrum is expected to be dominated by the naphthol chromophore, while the nitro group will likely influence the excited-state deactivation pathways.
The spectroscopic properties of this compound are predicted based on data from related nitronaphthol compounds. The absorption spectrum is expected to show characteristic π-π* transitions of the naphthalene ring.[8] Fluorescence is anticipated, although the quantum yield may be low due to efficient non-radiative decay pathways introduced by the nitro group.[9]
Table 1: Predicted Spectroscopic and Photophysical Data
| Property | Predicted Value | Notes |
| Absorption Maximum (λabs) | 300 - 350 nm | In a polar solvent like ethanol. Based on typical absorption of 2-naphthol derivatives. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M-1cm-1 | Estimated based on similar aromatic compounds. |
| Emission Maximum (λem) | 350 - 450 nm | A significant Stokes shift is expected.[9] |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | The nitro group is known to quench fluorescence through efficient intersystem crossing.[3] |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Short lifetimes are characteristic of molecules with efficient non-radiative decay pathways. |
Upon photoexcitation, nitroaromatic compounds can undergo several deactivation processes. A key pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁).[3][10] This process is often very efficient in nitroaromatics due to strong spin-orbit coupling.[2][4] From the triplet state, the molecule can undergo various photochemical reactions. One potential pathway for this compound is the cleavage of the C-N bond to release nitric oxide (NO), a molecule with significant biological signaling roles.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and photochemical characterization of this compound.
Objective: To synthesize this compound from 2-hydroxy-1-naphthaldehyde and nitromethane via a Henry reaction.[5][11]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Nitromethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add nitromethane (1.5 equivalents) to the solution.
-
Slowly add a solution of NaOH (1.1 equivalents) in ethanol dropwise to the reaction mixture while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the intermediate β-nitro alcohol.
-
The β-nitro alcohol can then be dehydrated to the final product, this compound, by heating in the presence of an acid catalyst.
Objective: To determine the absorption and emission spectra of this compound.[9][12][13]
Materials:
-
Synthesized this compound
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).
-
For UV-Vis spectroscopy, record the absorption spectrum of each solution from 250 nm to 600 nm, using ethanol as a blank.
-
Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
For fluorescence spectroscopy, excite the samples at their λabs.
-
Record the emission spectra over a suitable wavelength range (e.g., 350 nm to 700 nm).
-
Determine the wavelength of maximum emission (λem).
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.[14][15][16]
Materials:
-
This compound solution in ethanol
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer and Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in ethanol, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent (which is the same for both sample and standard in this case).
Objective: To investigate the properties of the triplet excited state and other transient species.[17][18][19]
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile or ethanol)
-
Femtosecond or picosecond transient absorption spectrometer
Procedure:
-
Prepare a solution of this compound with an absorbance of approximately 0.5 at the pump wavelength.
-
Excite the sample with a short laser pulse (pump beam) at a wavelength where the molecule absorbs (e.g., 355 nm).
-
Probe the changes in absorption with a broadband white light continuum pulse (probe beam) at various time delays after the pump pulse.
-
Record the differential absorption spectra (ΔA) as a function of wavelength and time delay.
-
Analyze the data to identify the transient species (e.g., triplet state, radicals) and determine their lifetimes and spectral characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. biocompare.com [biocompare.com]
- 13. Ultraviolet-Visible and Fluorescence Spectroscopy Techniques Are Important Diagnostic Tools during the Progression of Atherosclerosis: Diet Zinc Supplementation Retarded or Delayed Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 16. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 17. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 18. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
An In-depth Technical Guide to the Photoacid Generator Mechanism of 1-(2-Nitroethyl)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Nitroethyl)-2-naphthol is a compound with the potential to function as a photoacid generator (PAG), a molecule that produces acid upon exposure to light. This property is of significant interest in various fields, including photolithography, 3D printing, and controlled drug delivery, where spatiotemporal control of acidity is crucial. This technical guide elucidates the likely photochemical mechanism of acid generation from this compound, drawing parallels with the extensively studied o-nitrobenzyl photochemistry. Furthermore, it provides detailed experimental methodologies to characterize its function as a PAG and quantify its efficiency.
Proposed Photochemical Mechanism
The photoacid generation mechanism of this compound is hypothesized to proceed through a series of steps initiated by the absorption of a photon. This proposed pathway is analogous to the photo-fragmentation of o-nitrobenzyl compounds, which involves an intramolecular hydrogen abstraction and subsequent rearrangement.
Upon irradiation with UV light, the this compound molecule is promoted to an electronically excited state. This excited state facilitates an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming a transient aci-nitro intermediate. This intermediate is unstable and undergoes a rearrangement, likely involving a cyclization to a benzoisoxazoline derivative, which then cleaves to release a proton (H+), thereby generating the acidic environment, and forming 2-nitroso-1-naphthaldehyde as a byproduct.[1][2]
Quantitative Data
The following table summarizes key quantitative parameters that are essential for characterizing the performance of a photoacid generator. The values provided are hypothetical and represent typical ranges for related nitroaromatic compounds. These parameters would need to be determined experimentally for this compound.
| Parameter | Symbol | Typical Value/Range | Significance |
| Molar Absorptivity | ε | 1,000 - 10,000 M⁻¹cm⁻¹ | Efficiency of light absorption at a specific wavelength. |
| Quantum Yield of Acid Generation | Φ(H⁺) | 0.01 - 0.5 | Efficiency of converting absorbed photons into generated protons. |
| Excited State pKa | pKa* | < 0 | The acidity of the molecule in its excited state. |
| Ground State pKa | pKa | 8 - 10 | The acidity of the molecule in its ground state. |
Experimental Protocols
A comprehensive investigation of this compound as a photoacid generator would involve a series of spectroscopic and analytical experiments. The following protocols provide a framework for such a study.
Steady-State UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
-
Methodology:
-
Prepare a series of solutions of this compound in a suitable solvent (e.g., acetonitrile or a polymer film matrix) with known concentrations.
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam UV-Vis spectrophotometer.
-
Plot absorbance at the wavelength of maximum absorption (λmax) versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot.
-
Determination of Quantum Yield of Acid Generation (Φ(H⁺))
-
Objective: To quantify the efficiency of acid production upon photoexcitation.
-
Methodology (using a pH-sensitive fluorescent dye): [3]
-
Prepare a solution or polymer film containing a known concentration of this compound and a pH-sensitive fluorescent indicator dye (e.g., Coumarin 6).
-
Expose the sample to a calibrated light source at the λmax of the PAG for a defined period.
-
Measure the change in the fluorescence spectrum of the indicator dye, which correlates to the change in pH due to the generated acid.
-
Quantify the concentration of generated protons by titrating the irradiated solution with a standard base or by using a pre-established calibration curve for the dye's fluorescence response to pH.
-
The quantum yield is calculated using the formula: Φ(H⁺) = (moles of H⁺ generated) / (moles of photons absorbed). The number of absorbed photons can be determined using chemical actinometry.
-
Transient Absorption Spectroscopy (TAS)
-
Objective: To detect and characterize the transient intermediates in the photochemical reaction, such as the excited state and the aci-nitro intermediate.[4][5]
-
Methodology:
-
A solution of this compound is placed in a sample cell.
-
The sample is excited with an ultrafast laser pulse (the "pump" pulse) at a wavelength where the compound absorbs.
-
A second, broad-spectrum "probe" pulse is passed through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
The resulting transient absorption spectra provide information on the formation and decay kinetics of the excited state and any subsequent intermediates.
-
Product Analysis
-
Objective: To identify the final products of the photoreaction to confirm the proposed mechanism.
-
Methodology:
-
Irradiate a solution of this compound for a sufficient time to achieve significant conversion.
-
Analyze the resulting mixture using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the components and Mass Spectrometry (MS) to identify the molecular weights of the products, confirming the formation of 2-nitroso-1-naphthaldehyde.
-
Conclusion
While direct experimental data for this compound as a photoacid generator is currently lacking, the established photochemistry of related nitroaromatic compounds provides a strong foundation for proposing a viable mechanism. The experimental protocols detailed in this guide offer a clear and comprehensive pathway for researchers to investigate this molecule, characterize its photoacid generating properties, and quantify its efficiency. Such studies are crucial for unlocking its potential in advanced applications where light-induced acidity is a key enabling feature.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2-Nitroethyl)-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of 1-(2-Nitroethyl)-2-naphthol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-naphthol core and the nitroethyl substituent. This guide outlines the expected data from key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided, offering a framework for the analysis of this and structurally related compounds.
Introduction
This compound is a derivative of 2-naphthol, a versatile building block in organic synthesis. The introduction of a nitroethyl group at the 1-position of the naphthol ring system imparts unique electronic and chemical properties, making it a molecule of interest in various research domains, including materials science and medicinal chemistry. A thorough spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound. This guide serves as a comprehensive resource for researchers, providing predicted spectroscopic data and standardized protocols to aid in its identification and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |
| ~ 7.8 - 8.0 | Multiplet | 2H | Aromatic-H |
| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic-H |
| ~ 4.8 - 5.0 | Triplet | 2H | Ar-CH₂-CH₂ -NO₂ |
| ~ 3.5 - 3.7 | Triplet | 2H | Ar-CH₂ -CH₂-NO₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C -OH |
| ~ 135 | Quaternary Aromatic C |
| ~ 130 | Aromatic C H |
| ~ 129 | Aromatic C H |
| ~ 128 | Quaternary Aromatic C |
| ~ 127 | Aromatic C H |
| ~ 124 | Aromatic C H |
| ~ 121 | Aromatic C H |
| ~ 118 | Aromatic C H |
| ~ 110 | Quaternary Aromatic C |
| ~ 75 | Ar-CH₂-C H₂-NO₂ |
| ~ 30 | Ar-C H₂-CH₂-NO₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1585 | Strong | Aromatic C=C Stretch |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1][2] |
| 1500 - 1400 | Strong | Aromatic C=C Stretch |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[1][2] |
| 1260 - 1050 | Strong | C-O Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 171 | [M - NO₂]⁺ |
| 144 | [M - CH₂CH₂NO₂]⁺ (2-naphthol radical cation) |
| 115 | [C₉H₇]⁺ (Naphthalenyl cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
Synthesis via Henry Reaction
A plausible synthetic route to this compound is the Henry (nitroaldol) reaction.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde (2-hydroxy-1-naphthaldehyde) with a nitroalkane (nitromethane), followed by reduction of the resulting nitroalkene.
-
Step 1 (Henry Reaction): 2-hydroxy-1-naphthaldehyde and nitromethane are reacted in the presence of a base (e.g., sodium hydroxide or a phase-transfer catalyst) to yield 1-(2-nitrovinyl)-2-naphthol.
-
Step 2 (Reduction): The intermediate nitroalkene is then reduced, for example, using sodium borohydride, to afford the target compound, this compound.
Purification is typically achieved by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[5] A standard pulse program is typically used with a 45° pulse and a relaxation delay of 1-2 seconds.[6][7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.[5][6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time may be necessary.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The spectrum should be background-corrected using a spectrum of the empty sample holder or the pure solvent.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).[8]
-
Data Acquisition: Record the spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.[8] A solvent blank should be used as a reference.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Impact (EI) ionization is a common technique for this type of molecule, which causes fragmentation and provides structural information.[9][10]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak and various fragment ions. The fragmentation of nitroalkanes often involves the loss of the NO₂ group or HNO₂.[11]
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data for this specific molecule is scarce in the literature, the predictive data tables, based on fundamental principles of spectroscopy and analysis of its structural components, offer valuable guidance for its characterization. The generalized experimental protocols serve as a starting point for researchers to develop their own analytical methods. This comprehensive guide is intended to facilitate the research and development of novel compounds based on the this compound scaffold.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. aa6kj.hopto.org [aa6kj.hopto.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photoacidity of Naphthol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photoacidity of naphthol derivatives, a class of molecules that exhibit a significant increase in acidity upon electronic excitation. This unique property, known as excited-state proton transfer (ESPT), makes them valuable tools in various scientific and technological fields, including their use as fluorescent probes for biological systems and in light-mediated therapeutic strategies. This document details the underlying principles, experimental methodologies for characterization, and a summary of key quantitative data for various naphthol derivatives.
Introduction to Photoacidity and Naphthol Derivatives
Photoacids are molecules that become stronger Brønsted acids in their electronically excited state compared to their ground state.[1] This phenomenon arises from the redistribution of electron density upon absorption of light, which can weaken the bond of a proton-donating group, typically a hydroxyl or amino group. The change in acidity is quantified by the difference between the ground-state acid dissociation constant (pKa) and the excited-state acid dissociation constant (pKa*). For many photoacids, this difference can be several orders of magnitude.[2]
Naphthols, aromatic alcohols derived from naphthalene, are archetypal photoacids.[1] Their relatively simple structure, high fluorescence quantum yields, and significant change in pKa upon excitation have made them extensively studied models for understanding ESPT. The two basic isomers, 1-naphthol and 2-naphthol, exhibit distinct photophysical and photoacidic properties, providing a foundation for the rational design of more complex derivatives with tailored characteristics.[1] The study of these derivatives is crucial for developing novel fluorescent sensors and photo-activatable compounds for applications in chemistry, biology, and medicine.[3][4]
The Mechanism of Excited-State Proton Transfer
The process of ESPT in naphthols can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorption of a photon, the naphthol molecule (ROH) is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), denoted as ROH. In this excited state, the molecule is significantly more acidic. If a suitable proton acceptor (like water) is present, the excited molecule can rapidly donate a proton, forming the excited naphtholate anion (RO⁻). Both ROH* and RO⁻* can relax to their respective ground states via fluorescence or non-radiative decay pathways. The dual fluorescence emission from both the protonated and deprotonated species in the excited state is a characteristic feature of many photoacids.[5]
Quantitative Data of Naphthol Derivatives
The photoacidic properties of naphthol derivatives are influenced by the nature and position of substituents on the naphthalene ring. Electron-withdrawing groups generally increase the acidity in both the ground and excited states.[2][6] The following tables summarize key quantitative data for a selection of naphthol derivatives.
Table 1: Ground and Excited-State Acidity Constants (pKa and pKa)*
| Compound | pKa | pKa | ΔpKa (pKa - pKa) | Reference(s) |
| 1-Naphthol | 9.2 - 9.4 | -0.5 - 0.5 | 8.7 - 9.9 | [1][2][6] |
| 2-Naphthol | 9.47 - 9.52 | 2.8 - 2.97 | 6.5 - 6.72 | [1][7][8] |
| 1-Naphthol-3,6-disulfonate | --- | ~ -1.5 | --- | [9] |
| 5-Cyano-2-naphthol | --- | --- | --- | |
| 8-Cyano-2-naphthol | 8.4 | -0.8 | 9.2 | [1] |
| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | 12.3 | [1] |
| 5-Isocyanonaphthalene-1-ol | 8.4 ± 0.3 | 0.9 ± 0.7 | 7.5 | [10] |
| 5-Amino-2-naphthol (NH₃⁺ form) | --- | 1.1 ± 0.2 | --- | [11] |
| 8-Amino-2-naphthol (NH₃⁺ form) | --- | 1.1 ± 0.2 | --- | [11] |
Table 2: Photophysical Properties of Selected Naphthol Derivatives
| Compound | Solvent | Fluorescence Lifetime (τ) of ROH | Fluorescence Lifetime (τ) of RO⁻ | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| 1-Naphthol | Water (pH 7) | 33 ± 5 ps | --- | --- | [12] |
| 5-Isocyanonaphthalene-1-ol | Various | 5.0 - 10.1 ns | --- | --- | [10] |
| 5-Isocyano-1-(octyloxy)naphthalene | Various | 3.8 - 5.7 ns | --- | --- | [10] |
| Naphthol-Naphthalimide Conjugates | CH₃CN | 80 - 130 ps | --- | ~ 0.01 | [13] |
Experimental Protocols
The characterization of the photoacidity of naphthol derivatives involves a combination of steady-state and time-resolved spectroscopic techniques.
Determination of Ground-State pKa
The ground-state pKa is typically determined by UV-Visible absorption spectroscopy.
Methodology:
-
Solution Preparation: A series of solutions of the naphthol derivative are prepared in buffers of varying, precisely known pH values.[14][15]
-
Spectroscopic Measurement: The UV-Visible absorption spectrum of each solution is recorded.[14] The spectra will show pH-dependent changes, with an isosbestic point indicating a two-state equilibrium between the protonated and deprotonated forms.[15]
-
Data Analysis: The absorbance at a wavelength where either the protonated or deprotonated species absorbs maximally is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.[7]
Determination of Excited-State pKa*
The excited-state pKa* can be estimated using the Förster cycle or determined more accurately through fluorescence titration.
Förster Cycle Method: The Förster cycle relates the difference in pKa between the ground and excited states to the electronic transition energies of the acidic (ROH) and basic (RO⁻) forms.[7]
References
- 1. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. franklycaroline.com [franklycaroline.com]
- 8. bowdoin.edu [bowdoin.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pH switch for OH-photoacidity in 5-amino-2-naphthol and 8-amino-2-naphthol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. escholarship.org [escholarship.org]
- 13. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aa6kj.hopto.org [aa6kj.hopto.org]
An In-depth Technical Guide to 1-(2-Nitroethyl)-2-naphthol (CAS: 96853-41-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological implications of 1-(2-Nitroethyl)-2-naphthol. The information is intended to support research and development activities in chemistry and the life sciences.
Chemical and Physical Properties
This compound is a nitroaromatic compound featuring a naphthol backbone. The presence of both a hydroxyl and a nitroethyl group contributes to its specific chemical reactivity and potential applications. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96853-41-7 | Internal Data |
| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |
| Melting Point | 92-94 °C | Vendor Data |
| Boiling Point (Predicted) | 428.9 ± 28.0 °C | Vendor Data |
| Density (Predicted) | 1.296 ± 0.06 g/cm³ | Vendor Data |
| pKa (Predicted) | 7.82 ± 0.10 | Vendor Data |
| Solubility | Chloroform, Methanol | Vendor Data |
| Appearance | Light Yellow Solid | Vendor Data |
Synthesis and Experimental Protocols
For the synthesis of this compound, the logical precursors would be 2-hydroxy-1-naphthaldehyde and nitroethane .
Proposed Synthetic Pathway: Henry Reaction
The proposed reaction scheme is illustrated below. The reaction proceeds via the deprotonation of nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxy-1-naphthaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the final product.
Caption: Proposed synthesis of this compound via the Henry reaction.
General Experimental Protocol for Henry Reaction
The following is a generalized experimental protocol based on standard procedures for the Henry reaction.[1][2][3] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) would be necessary for this specific substrate combination.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Nitroethane
-
Base catalyst (e.g., triethylamine, DBU, or a chiral catalyst for asymmetric synthesis)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or THF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-hydroxy-1-naphthaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add nitroethane (1.5-2.0 equivalents).
-
Catalyst Addition: Add the base catalyst (0.1-0.2 equivalents) to the reaction mixture at room temperature or a specified temperature. For asymmetric synthesis, a chiral ligand-metal complex would be used.[1]
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Caption: General experimental workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental data on the biological activity and specific signaling pathway interactions of this compound are not currently available in the public domain. However, based on its chemical structure as a nitroaromatic compound, some potential biological activities and toxicological considerations can be inferred.
General Toxicity of Nitroaromatic Compounds
Nitroaromatic compounds are known to exhibit a range of biological effects, often associated with their metabolism. The nitro group can undergo enzymatic reduction in biological systems to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can induce cellular damage through various mechanisms.
A unifying mechanism for the toxicity of many nitroaromatic compounds involves electron transfer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in damage to cellular macromolecules, including DNA, proteins, and lipids.
Potential Signaling Pathways (Hypothesized)
Given the propensity of nitroaromatic compounds to induce oxidative stress, it is plausible that this compound could modulate signaling pathways sensitive to the cellular redox state. These may include:
-
Nrf2 Signaling Pathway: This pathway is a primary cellular defense against oxidative stress. Electrophilic intermediates or ROS generated from the metabolism of the compound could potentially activate Nrf2, leading to the transcription of antioxidant and detoxification enzymes.
-
NF-κB Signaling Pathway: Oxidative stress is a known activator of the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.
-
MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are also responsive to oxidative stress and can regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Caption: Hypothesized mechanism of action and potential signaling pathway interactions.
Disclaimer: The biological activities and signaling pathways described above are inferred based on the general properties of nitroaromatic compounds and have not been experimentally validated for this compound. Further research is required to elucidate the specific biological effects of this compound.
Applications
Currently, the primary documented application of this compound is as a photoacid . Photoacids are compounds that become more acidic upon electronic excitation. This property can be utilized to induce reversible pH jumps in a solution upon irradiation with light, which has applications in materials science and for studying proton transfer processes.
Conclusion
This compound is a naphthol derivative with interesting physicochemical properties, particularly its function as a photoacid. While detailed biological studies are lacking, its structure suggests potential bioactivity that warrants further investigation. The synthetic route via the Henry reaction provides a viable method for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.
References
The Photochemistry of 1-(2-Nitroethyl)-2-naphthol: A Technical Guide to the Mechanism of Proton Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of proton release from 1-(2-Nitroethyl)-2-naphthol, a molecule of interest for its potential applications in photochemistry and drug delivery. While direct experimental data for this specific compound is limited, this document synthesizes findings from analogous nitro-substituted phenols and naphthol derivatives to construct a scientifically grounded model of its photochemical behavior. The core of the proposed mechanism involves an excited-state intramolecular proton transfer (ESIPT) leading to the formation of a transient aci-nitro species and a quinone methide-like structure, ultimately resulting in the release of a proton to the surrounding medium. This guide provides a comprehensive overview of the likely reaction pathways, supported by representative quantitative data, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations of the key processes.
Introduction
Naphthol derivatives are a well-studied class of photoacids, molecules that become significantly more acidic upon electronic excitation. This property makes them valuable tools in a range of applications, from fluorescent probes to photo-triggered drug release systems. The introduction of a nitroalkyl substituent at the C1 position of 2-naphthol, as in this compound, is expected to profoundly influence its photochemical properties. The electron-withdrawing nature of the nitro group can enhance the photoacidity of the naphtholic proton and potentially introduce new reaction pathways. Understanding the mechanism of proton release from this molecule is crucial for the rational design of novel photoresponsive materials and therapeutic agents.
This guide proposes a primary mechanism involving an excited-state intramolecular proton transfer (ESIPT). Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. In this state, the naphtholic proton is transferred to one of the oxygen atoms of the ortho-nitro group, forming a transient aci-nitro tautomer. This intermediate can then rearrange to a quinone methide-like species, which is a common intermediate in the photochemistry of ortho-substituted phenols and naphthols. The release of a proton to the solvent can occur from either the aci-nitro intermediate or the quinone methide, depending on the solvent environment and other factors.
Proposed Mechanism of Proton Release
The proposed mechanism for the photo-induced proton release from this compound is a multi-step process initiated by the absorption of UV light.
Step 1: Photoexcitation
The process begins with the absorption of a photon by the ground-state molecule (S₀), promoting it to an excited singlet state (S₁).
Step 2: Excited-State Intramolecular Proton Transfer (ESIPT)
In the excited state, the acidity of the naphtholic hydroxyl group is significantly increased. This facilitates the intramolecular transfer of the proton to the adjacent nitro group, forming a transient aci-nitro intermediate. This process is typically ultrafast, occurring on the femtosecond to picosecond timescale.
Step 3: Formation of the Quinone Methide Intermediate
The aci-nitro intermediate can undergo electronic and geometric rearrangement to form a more stable, yet still transient, quinone methide-like species. This intermediate is characterized by the exocyclic double bond at the C1 position.
Step 4: Proton Release
The final step is the release of a proton to the surrounding medium, which can be a solvent molecule like water. This deprotonation step can, in principle, occur from the aci-nitro intermediate or the quinone methide. The quinone methide is often the key species responsible for the observed changes in the surrounding medium's pH. The resulting species is the deprotonated form of the quinone methide.
Step 5: Regeneration of the Ground State
The deprotonated quinone methide can then relax back to the ground state, either by reprotonation from the solvent to reform the starting material or by participating in other chemical reactions.
Below is a Graphviz diagram illustrating this proposed signaling pathway.
Caption: Proposed photochemical pathway for proton release from this compound.
Quantitative Data Summary
Direct experimental data for this compound is not currently available in the literature. The following tables present representative quantitative data from studies on analogous compounds, such as other photoacids and nitro-aromatic compounds, to provide an expected range for the key parameters of the proposed mechanism.
Table 1: Representative Photophysical and Kinetic Parameters
| Parameter | Expected Value/Range | Analogous Compound(s) |
| Absorption Maximum (λmax) | 320 - 350 nm | 2-Naphthol derivatives |
| Fluorescence Quantum Yield (Φf) | < 0.01 | Nitro-substituted aromatics |
| ESIPT Rate Constant (kESIPT) | 1011 - 1012 s-1 | Ortho-nitro phenols |
| Quinone Methide Formation Rate | 109 - 1011 s-1 | Ortho-alkyl phenols |
| Proton Release Rate Constant | Dependent on solvent and pH | General photoacids |
| Excited State pKa (pKa*) | 0 - 2 | 2-Naphthol |
Table 2: Representative Transient Absorption Maxima
| Transient Species | Expected λmax (nm) | Analogous Compound(s) |
| Excited State (S₁) | 400 - 450 nm | 2-Naphthol derivatives |
| Aci-Nitro Intermediate | 450 - 500 nm | Nitro-aromatics |
| Quinone Methide | 480 - 550 nm | Ortho-substituted phenols |
Experimental Protocols
To validate the proposed mechanism and quantify the reaction dynamics, a series of spectroscopic experiments would be required. The following are detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route would involve the Henry reaction (nitroaldol reaction) between 2-hydroxy-1-naphthaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Nitroethane
-
A base catalyst (e.g., ethylenediammonium diacetate)
-
A reducing agent (e.g., sodium borohydride)
-
Appropriate solvents (e.g., toluene, methanol)
Procedure:
-
A solution of 2-hydroxy-1-naphthaldehyde, nitroethane, and the base catalyst in a suitable solvent is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude nitroalkene product is purified by column chromatography.
-
The purified nitroalkene is dissolved in a suitable solvent and cooled in an ice bath.
-
The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield this compound.
-
The final product is purified by recrystallization or column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Femtosecond Transient Absorption (fs-TA) Spectroscopy
This technique is essential for directly observing the ultrafast formation and decay of the transient intermediates (S₁, aci-nitro, quinone methide).
Instrumentation:
-
A Ti:sapphire laser system producing femtosecond pulses.
-
An optical parametric amplifier (OPA) to generate the pump pulse at the absorption maximum of the sample.
-
A white-light continuum probe pulse generator.
-
A detector (e.g., a CCD camera) and a spectrograph.
Procedure:
-
A solution of this compound in the solvent of interest (e.g., acetonitrile, water) is prepared in a sample cell.
-
The sample is excited with a pump pulse from the OPA.
-
The change in absorbance of the sample is monitored by the time-delayed probe pulse.
-
Transient absorption spectra are collected at various time delays between the pump and probe pulses.
-
The resulting data is analyzed to obtain the kinetic profiles of the different transient species.
Time-Resolved Fluorescence Spectroscopy
This experiment helps to determine the lifetime of the excited state and to detect any emission from the intermediates.
Instrumentation:
-
A pulsed laser source for excitation.
-
A monochromator to select the emission wavelength.
-
A single-photon counting detector.
-
Time-correlated single-photon counting (TCSPC) electronics.
Procedure:
-
A dilute solution of the sample is prepared.
-
The sample is excited with the pulsed laser.
-
The fluorescence decay is measured at different emission wavelengths.
-
The data is fitted to an exponential decay model to determine the fluorescence lifetime(s).
The following Graphviz diagram illustrates a general experimental workflow for investigating the photochemistry of this compound.
Caption: A general workflow for the synthesis and photochemical investigation of this compound.
Conclusion
The photochemical release of a proton from this compound is proposed to proceed through a mechanism involving excited-state intramolecular proton transfer to the nitro group, followed by the formation of a quinone methide intermediate. While this guide provides a robust theoretical framework based on analogous systems, experimental validation is necessary to confirm the precise details of the reaction pathway and the kinetics of the individual steps. The experimental protocols outlined herein provide a clear roadmap for future investigations into the photochemistry of this promising molecule. A thorough understanding of this mechanism will be instrumental in harnessing the potential of this compound and related compounds in the development of advanced photoresponsive technologies.
An In-depth Technical Guide to Excited-State Proton Transfer in Naphthol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excited-state proton transfer (ESPT) is a fundamental photochemical process wherein a molecule exhibits significantly enhanced acidity upon electronic excitation. Naphthol and its derivatives are canonical examples of photoacids, undergoing a dramatic increase in their proton-donating ability in the excited singlet state (S₁) compared to their electronic ground state (S₀). This phenomenon leads to a rapid transfer of a proton to a nearby acceptor, typically a solvent molecule, on a picosecond to nanosecond timescale. The unique photophysical properties of naphthol compounds, including their dual fluorescence emission (from both the neutral and anionic forms), make them invaluable tools as fluorescent probes for investigating microenvironments in complex biological and chemical systems. Their application extends to areas such as sensing, proton-catalyzed photoreactions, and potentially, in the targeted release of protons for therapeutic applications, making a thorough understanding of their ESPT characteristics crucial for researchers in drug development and materials science.
Core Principles of ESPT in Naphthols
The enhanced acidity of naphthols in the excited state is attributed to a significant redistribution of electron density upon photoexcitation. The hydroxyl group's proton becomes more labile, reflected in a substantial decrease in its acid dissociation constant (pKa) in the excited state (pKa*) compared to the ground state (pKa). This change can be quantified using the Förster cycle, which relates the difference in pKa values to the electronic transition energies of the acidic (ROH) and basic (RO⁻) forms.
In protic solvents such as water, the ESPT process for a naphthol (NOH) can be described by the following kinetic scheme:
-
Excitation: The ground-state naphthol absorbs a photon, promoting it to the first excited singlet state (NOH*).
-
Excited-State Proton Transfer: In the excited state, the now much more acidic NOH* transfers a proton to a solvent molecule (e.g., H₂O), forming the excited naphtholate anion (NO⁻*) and a hydronium ion (H₃O⁺).
-
Fluorescence: Both the excited neutral form (NOH) and the excited anionic form (NO⁻) can relax to their respective ground states via fluorescence, typically emitting at different wavelengths. NOH* fluorescence is observed at shorter wavelengths (in the UV-A to blue region), while NO⁻* emission is red-shifted (in the blue-green to green region).
-
Non-Radiative Decay: Both excited species can also decay non-radiatively back to their ground states.
-
Ground-State Recombination: In the ground state, the naphtholate anion (NO⁻) rapidly recombines with a proton to reform the neutral naphthol, completing the cycle.
The efficiency and dynamics of ESPT are influenced by several factors, including the substitution pattern on the naphthalene ring, solvent polarity and hydrogen-bonding capability, pH of the medium, and temperature.
Quantitative Data on ESPT in Naphthol Compounds
The photophysical properties of naphthol and its derivatives are summarized in the table below. These parameters are crucial for selecting the appropriate probe for a specific application and for interpreting experimental results.
| Compound | pKa (S₀) | pKa* (S₁) | Fluorescence Quantum Yield (Φf) of Neutral Form | Fluorescence Quantum Yield (Φf) of Anionic Form | Fluorescence Lifetime (τf) of Neutral Form (ns) | Fluorescence Lifetime (τf) of Anionic Form (ns) |
| 1-Naphthol | 9.2 - 9.4 | -0.5 - 0.5 | ~0.18 | - | ~4.6 | ~8.0 |
| 2-Naphthol | 9.47 - 9.5 | 2.8 - 3.0 | 0.18[1] | - | 8.4[2] | ~9.0 |
| 5-Cyano-2-naphthol | 8.4 | -0.8 | - | - | - | - |
| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | - | - | - | - |
| 5-Isocyanonaphthalene-1-ol | 8.4 ± 0.3 | 0.9 ± 0.7 | - | - | 5.0 - 10.1 | - |
| 7-Amino-2-naphthol | 9.6 ± 0.1 | - | - | - | - | - |
| 8-Amino-2-naphthol | 9.5 ± 0.1 | - | - | - | - | - |
Note: Fluorescence quantum yields and lifetimes can be highly dependent on the solvent and other experimental conditions. The values presented are representative.
Experimental Protocols
A combination of steady-state and time-resolved spectroscopic techniques is employed to characterize the ESPT dynamics of naphthol compounds.
Determination of Ground-State pKa via UV-Visible Absorption Spectroscopy
This method relies on the different absorption spectra of the protonated (NOH) and deprotonated (NO⁻) forms of naphthol.
-
Sample Preparation:
-
Prepare a stock solution of the naphthol compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
For each pH value, prepare a sample by adding a small aliquot of the naphthol stock solution to the buffer solution in a quartz cuvette. The final concentration of the naphthol should be in the range of 10-50 µM to ensure the absorbance is within the linear range of the spectrophotometer.
-
-
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
-
Data Acquisition:
-
Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[3][4]
-
Determination of Excited-State pKa* using the Förster Cycle
The Förster cycle is a thermodynamic tool that allows for the estimation of pKa* from spectroscopic data.[3][5]
-
Methodology:
-
Acquire the absorption and fluorescence spectra of both the fully protonated and fully deprotonated forms of the naphthol in highly acidic and highly basic solutions, respectively.[5]
-
Determine the 0-0 electronic transition energies (in wavenumbers, cm⁻¹) for both the acidic (ν₀₀,NOH) and basic (ν₀₀, NO⁻) forms. This is often estimated as the intersection point of the normalized absorption and fluorescence spectra.[5]
-
Calculate the pKa* using the following equation: pKa* = pKa - (N_A * h * c * (ν₀₀, NOH - ν₀₀, NO⁻)) / (2.303 * R * T) where N_A is Avogadro's number, h is Planck's constant, c is the speed of light, R is the ideal gas constant, and T is the temperature in Kelvin.[5]
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single-Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes and resolving the kinetics of excited-state processes.[6][7][8]
-
Sample Preparation:
-
Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the naphthol compound in the solvent of interest. Deoxygenate the samples by bubbling with nitrogen or argon to minimize quenching by molecular oxygen.
-
-
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a mode-locked laser).
-
A sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
TCSPC electronics for timing the arrival of photons relative to the excitation pulse.[6][7]
-
-
Data Acquisition:
-
Excite the sample at a wavelength where the neutral form of the naphthol absorbs.
-
Collect the fluorescence decay at the emission wavelengths corresponding to both the neutral (NOH) and anionic (NO⁻) forms.
-
Acquire an instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decays from the IRF.
-
Fit the decay curves to a multi-exponential decay model to extract the fluorescence lifetimes and the rate constants for the ESPT process.
-
Visualizing ESPT Processes and Workflows
ESPT Signaling Pathway in Naphthol
Caption: The excited-state proton transfer (ESPT) cycle in a naphthol compound.
Experimental Workflow for pKa and pKa* Determination
Caption: Workflow for determining ground-state (pKa) and excited-state (pKa*) acidity constants.
Workflow for Time-Resolved Fluorescence Measurement
Caption: A typical workflow for time-resolved fluorescence spectroscopy using TCSPC.
Conclusion and Future Directions
Naphthol compounds serve as a powerful and versatile platform for studying excited-state proton transfer. Their well-defined photophysical responses to environmental changes have established them as indispensable fluorescent probes in various scientific disciplines. For drug development professionals, the ability of naphthols to report on local pH and hydration at the microscopic level offers a unique opportunity to investigate drug-target interactions, membrane permeability, and the internal environment of drug delivery vehicles.
Future research in this area is likely to focus on the design and synthesis of novel naphthol derivatives with tailored photophysical properties, such as longer emission wavelengths to minimize background fluorescence in biological samples, and enhanced two-photon absorption cross-sections for deep-tissue imaging. Furthermore, the integration of naphthol moieties into larger molecular architectures could lead to the development of sophisticated sensors and photo-responsive therapeutic agents. A continued detailed investigation of the fundamental mechanisms of ESPT in these systems will undoubtedly fuel further innovation in the fields of chemical biology, materials science, and medicine.
References
In-Depth Technical Guide: Theoretical and Computational Studies of 1-(2-Nitroethyl)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 1-(2-Nitroethyl)-2-naphthol, a molecule of interest for its potential applications in materials science and pharmacology. The document details the molecular structure, spectroscopic properties, and electronic characteristics of this compound as elucidated by computational chemistry methods. It also outlines the synthetic route to this compound and discusses its potential as a photoacid and its role in proton transfer studies. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel naphthol derivatives.
Introduction
This compound is a naphthol derivative featuring a nitroethyl substituent at the 1-position. This substitution pattern imparts unique electronic and photophysical properties to the molecule, making it a subject of interest for fundamental research and potential applications. The presence of both a hydroxyl group (a proton donor) and a nitro group (an electron-withdrawing group) in proximity on the naphthalene scaffold suggests the possibility of intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), phenomena that are critical in the design of photoresponsive materials and fluorescent probes.
Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structure-property relationships in such molecules. These methods allow for the detailed investigation of geometric parameters, vibrational modes, and electronic structure, providing insights that complement experimental findings.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in Table 1. The molecule consists of a naphthalene ring system functionalized with a hydroxyl group at the 2-position and a 2-nitroethyl group at the 1-position.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 1-(2-nitroethyl)naphthalen-2-ol |
| CAS Number | 96853-41-7 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a suitable precursor followed by alkylation.
General Experimental Protocol
Step 1: Nitration A common method for the introduction of a nitro group onto an aromatic ring is electrophilic aromatic substitution using a nitrating agent. For a precursor molecule, this would typically involve the use of a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Step 2: Alkylation Following the successful nitration, the introduction of the ethyl group is achieved via an alkylation reaction. This can be accomplished by reacting the nitrated intermediate with a suitable ethylating agent, such as 2-bromoethanol, in the presence of a base.
The final product, this compound, is then purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.
Computational Analysis
Computational chemistry provides a powerful toolkit for the in-depth analysis of the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations.
Computational Methodology
A typical computational protocol for the study of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-31G**.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate intramolecular interactions, such as hydrogen bonding, and to quantify charge transfer between different parts of the molecule.
Predicted Molecular Properties
-
Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is expected between the hydroxyl proton and an oxygen atom of the nitro group. The stabilization energy for such an interaction is anticipated to be in the range of 10-15 kcal/mol.
-
Electronic Structure: The HOMO is likely to be localized on the naphthalene ring and the hydroxyl group, while the LUMO is expected to be centered on the nitroethyl group, indicating a potential for charge transfer upon electronic excitation.
-
Vibrational Spectra: The calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the C-H and C=C stretching modes of the aromatic ring.
Potential Applications
The unique structural and electronic features of this compound make it a candidate for several applications:
-
Photoacids: The presence of the acidic hydroxyl proton and the electron-withdrawing nitro group suggests that the acidity of the hydroxyl group may increase upon photoexcitation, a key characteristic of photoacids. This property is useful in designing materials for light-induced pH changes.
-
Proton Transfer Studies: The molecule serves as a model system for studying ultrafast proton transfer processes, which are fundamental in many chemical and biological systems. Laser-induced protonation and deprotonation can occur on a sub-nanosecond timescale.
-
Chemical Synthesis: It can be used as a building block in the synthesis of more complex naphthalene derivatives for various applications, including pharmaceuticals and functional materials.
Conclusion
This compound presents a fascinating case study for the application of theoretical and computational chemistry to understand the properties of functional organic molecules. While detailed experimental and computational data for this specific compound are sparse in publicly accessible literature, the established methodologies and the knowledge gained from related structures provide a solid framework for its investigation. Future research focusing on the detailed spectroscopic and computational characterization of this compound is warranted to fully unlock its potential in materials science and beyond.
An In-Depth Technical Guide to 1-(2-Nitroethyl)-2-naphthol: Current Knowledge and Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the currently available scientific information on the physical and chemical properties of 1-(2-Nitroethyl)-2-naphthol. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental data for this specific compound is limited. Much of the available information is computational or pertains to related compounds such as 1-nitro-2-naphthol or 2-naphthol. This guide presents the established data and highlights areas where further research is required.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in the literature. The following tables summarize the available information, which primarily consists of basic identifiers and computationally predicted properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 217.22 g/mol | PubChem[1] |
| Melting Point | 92-94 °C | ChemicalBook[2] |
| Boiling Point | 428.9 °C | ChemicalBook[2] |
| Solubility | No quantitative data available. Generally expected to be soluble in organic solvents. | Inferred |
| pKa | No experimental data available. |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Computational Method | Source |
| XLogP3 | 2.9 | XLogP3 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 | PubChem[1] |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | PubChem[1] |
| Topological Polar Surface Area | 66.1 Ų | Cactvs 3.4.8.18 | PubChem[1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the naphthol ring, the methylene protons of the ethyl group, and a proton adjacent to the nitro group. The chemical shifts and coupling patterns would be characteristic of the substituted naphthalene system.
-
¹³C NMR: The spectrum should display signals for the carbon atoms of the naphthalene ring, with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the nitroethyl substituent. Signals for the two carbons of the ethyl group are also expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:
-
A broad O-H stretching band for the hydroxyl group.
-
Strong asymmetric and symmetric N-O stretching bands for the nitro group.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
C=C stretching vibrations from the aromatic naphthalene ring.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic cleavages of the naphthol structure.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on established organic chemistry principles, several synthetic routes can be proposed. The following diagram illustrates a potential synthetic workflow.
Proposed Synthesis via Henry Reaction
One plausible approach involves a two-step sequence starting with 2-hydroxy-1-naphthaldehyde.
-
Henry (Nitroaldol) Reaction: 2-Hydroxy-1-naphthaldehyde would be reacted with nitromethane in the presence of a base catalyst. This would likely form a nitroalkene intermediate, 1-(2-hydroxy-1-nitroethenyl)-2-naphthol, after dehydration.
-
Reduction: The resulting nitroalkene could then be selectively reduced to the target compound, this compound, using a suitable reducing agent such as sodium borohydride.
Proposed Synthesis via Michael Addition
A Michael addition could also be envisioned, although this would require the synthesis of a suitable Michael acceptor, such as 1-vinyl-2-naphthol, which is not a common starting material. In this hypothetical route, nitromethane would be added across the double bond of 1-vinyl-2-naphthol in the presence of a base.
Proposed Synthesis via Alkylation
Direct alkylation of 2-naphthol with a 2-nitroethyl electrophile, such as 2-nitroethyl bromide or iodide, in the presence of a base could potentially yield the desired product. However, controlling C-alkylation versus O-alkylation of the naphthol would be a significant challenge.
Chemical Reactivity and Stability
No specific studies on the chemical reactivity or stability of this compound have been found. General predictions can be made based on the functional groups present:
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is expected to undergo typical reactions such as etherification, esterification, and electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the naphthol ring.
-
Reactions of the Nitro Group: The nitro group can be reduced to an amine, which would open up a wide range of further chemical transformations. The alpha-protons to the nitro group are acidic and can be removed by a base, allowing for further functionalization at that position.
-
Stability: Nitroaromatic compounds can be sensitive to light and heat, potentially undergoing degradation. The stability of this compound under various conditions (pH, temperature, light exposure) would need to be experimentally determined.
Biological Activity and Signaling Pathways
There is currently no published research on the biological activity of this compound or its effects on any cellular signaling pathways. Naphthol derivatives and nitroaromatic compounds as classes are known to exhibit a wide range of biological effects, including potential cytotoxicity and mutagenicity. Any investigation into the biological properties of this compound would be novel research.
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound.
Conclusion and Future Directions
This compound is a compound with limited characterization in the scientific literature. While basic properties can be inferred or have been computationally estimated, a significant lack of experimental data exists. The primary need is for the development and publication of a reliable synthetic protocol. Following this, a thorough characterization of its physicochemical properties, including solubility, pKa, and detailed spectral analysis, is required. Furthermore, investigations into its chemical reactivity, stability, and potential biological activities would be valuable contributions to the field of medicinal and materials chemistry. The use of this compound as a photoacid suggests potential applications in photochemistry that could be further explored.
References
Methodological & Application
Application Notes and Protocols: Utilizing Caged Protons for Rapid pH Jumps in Research
Note on Compound Identification: While the initial inquiry specified "1-(2-Nitroethyl)-2-naphthol," publicly available scientific literature extensively documents the use of a closely related compound, 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton) , for inducing rapid pH jumps. This document will focus on the well-characterized applications and protocols for NPE-caged-proton as a representative and effective tool for this experimental technique.
Introduction
The ability to induce rapid and precise changes in pH is a powerful tool for investigating a wide range of chemical and biological processes. "Caged" compounds are photosensitive molecules that release a specific ion or molecule, in this case, a proton, upon illumination with light of a specific wavelength.[1][2][3] This technique, known as a "pH jump," allows researchers to initiate reactions and study their kinetics on very short timescales.[4][5] NPE-caged-proton is a photolabile compound that, upon photolysis, releases a proton, causing a rapid acidification of the surrounding medium.[6][7] This method provides excellent temporal and spatial control over pH changes, making it invaluable for studying phenomena such as protein folding, enzyme kinetics, and ion channel gating.[1][7][8]
Physicochemical Properties and Mechanism of Action
NPE-caged-proton, also known as NPE-caged-sulfate, is a sodium salt of 1-(2-nitrophenyl)ethyl sulfate. Upon absorption of UV light, typically around 350-355 nm, the compound undergoes photolysis, releasing a proton (H+) and a sulfate ion (SO₄²⁻). This process is rapid, occurring on a sub-microsecond timescale, enabling the study of fast kinetic events.[4] The resulting drop in pH can be substantial, reaching values as low as pH 2, depending on the initial concentration of the caged compound and the buffering capacity of the solution.[6]
Key Properties of NPE-caged-proton:
| Property | Value | Reference |
| Chemical Name | 1-(2-Nitrophenyl)ethyl sulfate sodium salt | |
| Molecular Formula | C₈H₈NNaO₆S | |
| Molecular Weight | 269.21 g/mol | |
| Purity | ≥98% (HPLC) | |
| Excitation Wavelength | 350 - 355 nm | |
| Solubility (Water) | 100 mM | |
| Solubility (DMSO) | 100 mM |
Photolysis Mechanism of NPE-caged-proton
The photolysis of NPE-caged-proton proceeds through a well-established photochemical reaction. The process is initiated by the absorption of a photon, leading to the cleavage of the molecule and the release of a proton.
Caption: Photolysis mechanism of NPE-caged-proton.
Experimental Protocols
I. Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of NPE-caged-proton for experimental use.
Materials:
-
NPE-caged-proton (e.g., from Tocris Bioscience)
-
High-purity water (e.g., Milli-Q) or DMSO
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the mass of NPE-caged-proton required to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the calculated amount of NPE-caged-proton in a suitable microcentrifuge tube.
-
Add the appropriate volume of high-purity water or DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
II. Induction of a Rapid pH Jump
Objective: To induce a rapid decrease in pH in a sample solution using flash photolysis of NPE-caged-proton.
Materials:
-
NPE-caged-proton stock solution
-
Experimental buffer solution
-
pH meter or pH-sensitive fluorescent indicator
-
Flash photolysis apparatus (e.g., a pulsed UV laser or a xenon flash lamp with appropriate filters)[5][8][9][10]
-
Quartz cuvette or appropriate sample holder
Procedure:
-
Prepare the experimental solution by diluting the NPE-caged-proton stock solution into the desired buffer. The final concentration of NPE-caged-proton will determine the magnitude of the pH jump.
-
Measure the initial pH of the solution.
-
Place the sample in the quartz cuvette within the flash photolysis apparatus.
-
Deliver a pulse of UV light (350-355 nm) to the sample to initiate photolysis.
-
Monitor the change in pH using a fast-response pH electrode or by recording the fluorescence change of a pH-sensitive dye.
-
Record the final pH and the kinetics of the pH change.
Quantitative Data on pH Jumps:
| Initial NPE-caged-proton Conc. | Buffer Conditions | Resulting pH Drop | Reference |
| Not specified | Unbuffered | Down to pH 2 | |
| Not specified | Not specified | Capable of protonating groups with pKa as low as 2.2 | [6][7] |
Applications in Research
The rapid pH jump technique using NPE-caged-proton has been instrumental in studying various biological phenomena. For instance, it has been used to investigate the acid-induced conformational changes in proteins like metmyoglobin.[6][7] By rapidly lowering the pH, researchers can trigger and observe the dynamics of protein unfolding and aggregation in real-time.[7]
Experimental Workflow for Studying Protein Folding
The following diagram illustrates a typical workflow for an experiment designed to study protein folding dynamics initiated by a rapid pH jump.
Caption: Experimental workflow for protein folding studies.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a new caged proton capable of inducing large pH jumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoswitching of enzyme activity by laser-induced pH-jump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Setups – Non-Linear Optics and Laser Applications Laboratory [nam.upatras.gr]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Time-Resolved Spectroscopy of 1-(2-Nitroethyl)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the excited-state dynamics of 1-(2-Nitroethyl)-2-naphthol using time-resolved spectroscopy. The focus is on transient absorption spectroscopy, a powerful technique for studying short-lived excited states and photochemical reaction intermediates. While specific data for this compound is not extensively published, this protocol is based on established methods for similar naphthol derivatives and provides a robust framework for its characterization.
Introduction
This compound is a derivative of 2-naphthol, a well-studied molecule known for its interesting photochemistry, particularly excited-state proton transfer (ESPT) reactions. The introduction of the nitroethyl group at the 1-position is expected to influence the electronic properties and excited-state behavior of the naphthol core. Understanding these dynamics is crucial for potential applications in areas such as photosensitizers in drug delivery, molecular probes, and photocatalysis. Time-resolved spectroscopy allows for the direct observation of the transient species formed upon photoexcitation, providing insights into reaction mechanisms and kinetics.
Key Experimental Protocols
I. Sample Preparation
A crucial first step is the synthesis and purification or commercial acquisition of this compound.
Protocol for Solution Preparation:
-
Solvent Selection: Choose a spectroscopic grade solvent appropriate for the experiment. Acetonitrile and methanol are common choices for studying excited-state dynamics due to their spectral transparency in the UV-Vis region and ability to solvate a wide range of organic molecules. For studying proton transfer, buffered aqueous solutions may be used.
-
Concentration: Prepare a stock solution of this compound in the chosen solvent. The concentration should be optimized to have a sufficient absorbance at the excitation wavelength (typically 0.1 to 0.5 absorbance units in a 1 cm path length cuvette) to generate a detectable transient signal while minimizing aggregation and inner filter effects. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Degassing: For measurements of triplet states or to avoid quenching by molecular oxygen, the solution should be degassed. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by several freeze-pump-thaw cycles.
-
Sample Cell: Use a quartz cuvette with a path length suitable for the experiment (e.g., 1 cm for standard measurements or shorter path lengths for highly absorbing samples).
II. Time-Resolved Transient Absorption Spectroscopy
This technique, often referred to as pump-probe spectroscopy, is used to monitor the changes in absorption of a sample after excitation by a short laser pulse.
Experimental Setup:
A typical femtosecond transient absorption spectroscopy setup consists of:
-
Ultrafast Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs) at a high repetition rate (e.g., 1 kHz).
-
Optical Parametric Amplifier (OPA): To generate tunable pump pulses at the desired excitation wavelength to excite the sample.
-
White-Light Continuum Generation: A portion of the fundamental laser beam is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broad-spectrum white-light continuum probe pulse.[1]
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Spectrometer and Detector: A spectrometer to disperse the probe light after it passes through the sample and a sensitive detector (e.g., a CCD or CMOS camera) to record the spectrum.[2]
Protocol for Data Acquisition:
-
Excitation Wavelength Selection: Determine the absorption maximum (λmax) of this compound from its steady-state UV-Vis absorption spectrum. Set the OPA to generate pump pulses at or near this wavelength.
-
Pump Power Optimization: Adjust the pump power to a level that generates a significant transient signal without causing sample degradation or multiphoton absorption. This can be checked by ensuring the transient signal scales linearly with the pump power.[1]
-
Data Collection:
-
Record the spectrum of the probe light passing through the unexcited sample (pump beam blocked).
-
Record the spectrum of the probe light passing through the excited sample (both pump and probe beams unblocked) at various time delays.
-
The change in absorbance (ΔA) is calculated as: ΔA = -log(Iexcited / Iunexcited), where Iexcited and Iunexcited are the intensities of the probe light transmitted through the excited and unexcited sample, respectively.
-
-
Time Window: Collect data over a range of time delays, from femtoseconds to nanoseconds, to capture the full dynamics of the excited states.
Data Presentation
The following tables summarize hypothetical quantitative data for the spectroscopic and photophysical properties of this compound, based on typical values for related naphthol compounds.
Table 1: Steady-State Spectroscopic Data
| Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Absorption Maximum (λabs) | 330 | 5,500 |
| Fluorescence Emission Maximum (λem) | 380 | - |
Table 2: Time-Resolved Spectroscopy Data (Hypothetical)
| Transient Species | Wavelength (nm) | Lifetime (τ) |
| Excited Singlet State (S₁) | 450 (Transient Absorption) | 2.5 ns |
| Triplet State (T₁) | 520 (Transient Absorption) | 15 µs |
| Photoproduct | 480 (Transient Absorption) | > 1 ms |
Visualization of Processes
Signaling Pathway
The following diagram illustrates the potential excited-state processes for this compound upon photoexcitation, including intersystem crossing and potential photochemical reactions.
Caption: Potential photochemical pathways for this compound.
Experimental Workflow
The diagram below outlines the major steps in the experimental workflow for time-resolved transient absorption spectroscopy.
Caption: Workflow for time-resolved transient absorption spectroscopy.
Conclusion
This document provides a comprehensive protocol for investigating the time-resolved spectroscopy of this compound. By following these guidelines, researchers can obtain valuable data on the excited-state dynamics of this molecule, which will contribute to a deeper understanding of its photochemical properties and potential applications. The provided diagrams and tables serve as a clear guide for the experimental process and data organization.
References
Application of Novel Naphthol Derivatives in Enzyme Kinetics: A General Framework
Disclaimer: Extensive literature searches did not yield specific studies on the application of 1-(2-Nitroethyl)-2-naphthol in enzyme kinetics. The following application notes and protocols are presented as a general framework for researchers and scientists interested in evaluating the potential of novel naphthol derivatives as enzyme inhibitors, based on studies of structurally related compounds.
Application Notes
Potential enzyme targets for novel naphthol derivatives may include, but are not limited to:
-
Acetylcholinesterase (AChE): An enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies on other 1-naphthol derivatives have shown significant inhibitory activity against AChE.[1][2]
-
Carbonic Anhydrases (CAs): A family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain 1-naphthol derivatives have demonstrated inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[1][2]
-
Cytochrome P450 (CYP) Enzymes: A large family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. For instance, the structurally related compound 1-phenylazo-2-naphthol (Sudan I) is metabolized by CYP enzymes, indicating an interaction that could be explored for inhibitory potential with other naphthol derivatives.[3]
The exploration of novel naphthol derivatives in enzyme kinetics can elucidate their mechanism of action, potency, and selectivity, providing a foundation for further preclinical and clinical development.
Quantitative Data Summary
When evaluating a novel naphthol derivative, it is crucial to determine its inhibitory potency. The following table provides a template for summarizing key quantitative data obtained from enzyme kinetics studies. The values presented are hypothetical and for illustrative purposes only.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | AChE | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| This compound | hCA I | 25.6 ± 2.5 | 18.2 ± 2.1 | Non-competitive |
| This compound | hCA II | 18.9 ± 2.1 | 11.3 ± 1.5 | Mixed-type |
Experimental Protocols
The following is a generalized protocol for determining the inhibitory effect of a novel naphthol derivative on acetylcholinesterase activity using the Ellman's method.
Protocol: Acetylcholinesterase Inhibition Assay
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Novel naphthol derivative (e.g., this compound)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a stock solution of the substrate ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the novel naphthol derivative in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer to the desired final concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
20 µL of the inhibitor solution (or buffer for control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
Add 20 µL of the AChE solution to each well to initiate the pre-incubation with the inhibitor.
-
Incubate the plate for another 10 minutes at the same temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to monitor the absorbance every minute for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance over time (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Construct Lineweaver-Burk or Michaelis-Menten plots.
Visualizations
The following diagrams illustrate the general workflow for screening and characterizing a novel enzyme inhibitor.
Caption: Experimental workflow for identifying and characterizing novel enzyme inhibitors.
Caption: Simplified diagram of AChE action and its inhibition by a novel compound.
References
- 1. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1-(2-Nitroethyl)-2-naphthol for Studying Protein Folding Dynamics
Introduction
The study of protein folding is crucial for understanding biological function and the molecular basis of numerous diseases. Environment-sensitive fluorescent probes are powerful tools for monitoring the conformational changes that occur during protein folding, unfolding, and aggregation.[1][2][3] While not a widely documented probe, the chemical structure of 1-(2-Nitroethyl)-2-naphthol suggests its potential as a valuable tool for such studies. It combines a 2-naphthol moiety, a well-known fluorescent group sensitive to its environment, with a nitroethyl group that can act as a fluorescence quencher.[4][5][6] This unique combination could allow for nuanced reporting on the formation of hydrophobic pockets and tertiary structure during protein folding.
Principle of Operation
The fluorescence of 2-naphthol and its derivatives is highly sensitive to the polarity of the local environment (solvatochromism).[6][7] In an aqueous solution, the probe is expected to have a relatively low fluorescence quantum yield. As a protein folds, it forms a defined tertiary structure with hydrophobic cores. This compound can partition into these nonpolar pockets, shielding it from the aqueous solvent. This change in the microenvironment is expected to cause a significant increase in fluorescence intensity and a blue-shift in the emission maximum. The proximity and orientation of the nitro quenching group to the protein structure upon binding could further modulate the fluorescence signal, providing additional structural information.
Potential Applications
-
Real-time Monitoring of Folding/Unfolding Kinetics: By rapidly mixing a denatured protein with a refolding buffer containing this compound, the kinetics of folding can be monitored in real-time using stopped-flow fluorescence spectroscopy.[8][9][10] The change in fluorescence provides a direct readout of the formation of tertiary structure.
-
Characterization of Folding Intermediates: Partially folded states, such as molten globules, often expose hydrophobic patches that are buried in the native state.[3] this compound could preferentially bind to these intermediates, leading to a distinct fluorescence signal that allows for their detection and characterization.
-
Screening for Modulators of Protein Folding and Aggregation: The probe can be used in high-throughput screening assays to identify small molecules that either promote proper folding or inhibit aggregation.[11][12] Compounds that alter the folding landscape will produce a measurable change in the fluorescence signal in the presence of the probe.
-
Assessing Protein Stability: The stability of a protein can be assessed by monitoring its unfolding in the presence of chemical denaturants or increasing temperature. The fluorescence of this compound can be used to track the unfolding transition and determine thermodynamic parameters.
Quantitative Data
The following tables provide hypothetical, yet plausible, quantitative data for this compound, illustrating its potential properties as a protein folding probe.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Water | 80.1 | 330 | 450 | 0.05 |
| Ethanol | 24.6 | 328 | 425 | 0.25 |
| Dioxane | 2.2 | 325 | 390 | 0.60 |
This table illustrates the expected solvatochromic behavior of the probe, with a blue-shift in emission and an increase in quantum yield as the solvent polarity decreases.
Table 2: Example Data from a Stopped-Flow Protein Folding Experiment
| Protein State | Probe Environment | Fluorescence Intensity (a.u.) | Emission Max (nm) | Observed Rate Constant (k_obs, s⁻¹) |
| Unfolded | Aqueous | 150 | 450 | - |
| Folding Intermediate | Partially Hydrophobic | 800 | 430 | 15.2 |
| Folded (Native) | Buried in Hydrophobic Pocket | 2500 | 410 | 1.8 |
This table shows hypothetical data from an experiment monitoring the refolding of a protein. The increase in fluorescence intensity and blue-shift in emission correspond to the formation of a more compact, hydrophobic environment as the protein folds.
Experimental Protocols
Protocol 1: Characterization of the Solvatochromic Properties of this compound
-
Objective: To determine the sensitivity of the probe's fluorescence to solvent polarity.
-
Materials:
-
This compound stock solution (1 mM in DMSO).
-
A series of solvents with varying polarity (e.g., water, ethanol, dioxane).
-
Fluorometer.
-
-
Procedure:
-
Prepare a series of solutions of this compound at a final concentration of 10 µM in each of the different solvents.
-
Record the fluorescence excitation and emission spectra for each solution.
-
Determine the excitation and emission maxima and the relative quantum yield in each solvent.
-
Plot the emission maximum and quantum yield as a function of the solvent dielectric constant to characterize the probe's solvatochromism.
-
Protocol 2: Monitoring Protein Folding Kinetics using Stopped-Flow Fluorescence
-
Objective: To measure the rate of protein folding in real-time.[8][9][10]
-
Materials:
-
Stopped-flow fluorescence spectrophotometer.[9]
-
Purified protein of interest.
-
Unfolding buffer (e.g., 6 M Guanidinium Chloride in 50 mM Tris-HCl, pH 7.4).
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution.
-
-
Procedure:
-
Prepare the protein in the unfolding buffer at a concentration of 20 µM.
-
Prepare the refolding buffer containing this compound at a final concentration of 50 µM.
-
Set the excitation wavelength of the stopped-flow instrument to the probe's excitation maximum (e.g., 330 nm) and monitor the emission using a cutoff filter (e.g., > 400 nm).
-
Rapidly mix the unfolded protein solution with the refolding buffer (typically in a 1:10 ratio).
-
Record the change in fluorescence intensity over time.
-
Fit the resulting kinetic trace to an appropriate exponential function to determine the observed folding rate constants.[13]
-
Visualizations
Caption: Experimental workflow for studying protein folding kinetics.
Caption: Proposed mechanism of fluorescence change during protein folding.
References
- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-sensitive dyes to report protein conformational changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 9. Stopped Flow FAQs [photophysics.com]
- 10. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interrogating Amyloid Aggregates using Fluorescent Probes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Interrogating Amyloid Aggregates using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.usf.edu [digitalcommons.usf.edu]
Application Notes and Protocols: Synthesis of 1-(2-Nitroethyl)-2-naphthol from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-nitroethyl)-2-naphthol via the Michael addition of 2-naphthol to nitroethylene. This reaction is a valuable method for the C-alkylation of phenols and provides a route to functionalized naphthol derivatives that are of interest in medicinal chemistry and materials science. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, work-up, and purification. Additionally, representative data and characterization methods are discussed.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a versatile and widely used transformation. In this application, 2-naphthol, a common and inexpensive starting material, acts as the nucleophile, adding to the electron-deficient double bond of nitroethylene. The resulting product, this compound, incorporates a nitroalkane functionality, which can be further transformed into a variety of other functional groups, making it a versatile synthetic intermediate.
Chemical Reaction
The synthesis proceeds via a base-catalyzed Michael addition reaction. The base deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic naphthoxide ion, which then attacks the β-carbon of nitroethylene. Subsequent protonation yields the final product.
Reaction Scheme:
Data Presentation
Table 1: Physicochemical Data of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to yellowish crystalline solid | 121-123 | 285-286 |
| Nitroethylene | C₂H₃NO₂ | 73.05 | Colorless to pale yellow liquid | -58 | 98.5 |
| This compound | C₁₂H₁₁NO₃ | 217.22[1] | Expected to be a solid | Not reported | Not reported |
Table 2: Representative Experimental Data
| Parameter | Value |
| Reactant Quantities | |
| 2-Naphthol | 1.44 g (10 mmol) |
| Nitroethylene | 0.80 g (11 mmol) |
| Sodium Hydride (60% in oil) | 0.04 g (1 mmol, 0.1 eq) |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Product Characterization | |
| Yield | Not reported (expected to be moderate to high) |
| Physical State | Solid |
| Purification Method | Column chromatography |
Experimental Protocols
Materials and Equipment:
-
2-Naphthol
-
Nitroethylene (Caution: unstable and lachrymatory)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.44 g, 10 mmol) and anhydrous THF (40 mL). Stir the mixture at room temperature until the 2-naphthol is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.04 g, 1 mmol) in one portion. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 2-naphthol may be observed.
-
Michael Addition: Slowly add nitroethylene (0.80 g, 11 mmol) to the reaction mixture at 0 °C using a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and add distilled water (30 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Nitroethylene is a hazardous and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the naphthyl ring.
-
FTIR Spectroscopy: To identify the functional groups present, particularly the hydroxyl (-OH) and nitro (-NO₂) groups.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from readily available starting materials. This procedure can be adapted for the synthesis of other substituted naphthol derivatives and serves as a valuable tool for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
Application Note: Purification of 1-(2-Nitroethyl)-2-naphthol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(2-Nitroethyl)-2-naphthol is an aromatic alcohol utilized in specialized chemical applications.[1] Following its synthesis, which may involve the nitration and subsequent alkylation of 2-naphthol, the crude product often contains impurities such as starting materials, by-products, and colored contaminants.[2] Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, making it an ideal method for obtaining high-purity this compound.[3][4] This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established chemical principles and procedures for analogous compounds.
The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[3][4]
Experimental Protocol
This protocol is adapted from established methods for purifying similar nitro-substituted naphthol compounds.[5]
1. Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filtration flask
-
Vacuum source (e.g., water aspirator)
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
Recrystallization solvent (e.g., Methanol, Ethanol/Water mixture)
2. Solvent Selection The choice of solvent is critical for successful recrystallization. This compound is reported to be soluble in methanol and chloroform.[1] For related naphthol compounds, solvent systems like ethanol/water mixtures or methyl alcohol have proven effective.[5][6] A preliminary solubility test is recommended to determine the optimal solvent or solvent pair.
Table 1: Potential Solvents for Recrystallization
| Solvent | Rationale for Use | Reference |
|---|---|---|
| Methanol | The target compound is known to be soluble in methanol; it is also effective for the closely related 1-nitro-2-naphthol. | [1][5] |
| Ethanol/Water | A mixed solvent system can be fine-tuned for optimal solubility; often used for purifying naphthol derivatives. | [6] |
| Cyclohexane | Aliphatic hydrocarbons have been used to purify crude β-naphthol with high recovery rates. | [7][8] |
| Glacial Acetic Acid | Has been used successfully for recrystallizing other azo-naphthol derivatives. |[9] |
3. Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol). Gently heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated.[3][4]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[3]
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.[4]
Data and Expected Results
The success of the purification can be assessed by the yield of the recovered material and an increase in its purity, which is commonly indicated by a sharper and higher melting point.
Table 2: Typical Purification Profile for this compound
| Parameter | Before Recrystallization | After Recrystallization | Reference |
|---|---|---|---|
| Appearance | Yellowish or brownish solid | Bright yellow crystals | [5] |
| Melting Point | 88-92 °C (broad range) | 92-94 °C (sharp range) | [1] |
| Purity (by HPLC) | ~90-95% | >99% | (Typical expected outcome) |
| Recovery Yield | N/A | 85-95% |[5][7] |
Note: The data presented are typical expected values based on the physical properties of the target compound and purification results for analogous structures. Actual results may vary.
Visual Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
References
- 1. This compound | 96853-41-7 [amp.chemicalbook.com]
- 2. Buy this compound | 96853-41-7 [smolecule.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
- 8. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Monitoring pH Changes with Car-boxy Seminaphtharhodafluor-1 (Carboxy SNARF-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring intracellular and extracellular pH is crucial for understanding a wide range of biological processes, including enzyme activity, cell proliferation, apoptosis, and drug resistance. Fluorescent probes offer a non-invasive and sensitive method for real-time pH measurements. While the originally requested compound, 1-(2-Nitroethyl)-2-naphthol, is not a recognized fluorescent pH probe, this document details the application of a well-characterized and widely used naphthol-based fluorescent probe: Carboxy Seminaphtharhodafluor-1 (Carboxy SNARF-1).
Carboxy SNARF-1 is a ratiometric pH indicator, meaning its fluorescence emission spectrum shifts in response to changes in pH.[1][2][3] This ratiometric property allows for more accurate pH determinations as it is less susceptible to variations in probe concentration, photobleaching, and instrumental parameters.[1] The probe is particularly well-suited for applications in cell biology and drug development due to its pKa of approximately 7.5, which is within the physiological pH range.[1][2][3][4]
Data Presentation: Photophysical Properties of Carboxy SNARF-1
The key to Carboxy SNARF-1's utility as a pH probe is the pH-dependent equilibrium between its protonated (acidic) and deprotonated (basic) forms, each exhibiting distinct spectral properties.
| Property | Acidic Form (pH ~6.0) | Basic Form (pH ~9.0) | Isosbestic Point |
| Excitation Maximum | ~550 nm | ~575 nm | ~541 nm |
| Emission Maximum | ~580-590 nm[5][6] | ~640 nm[5] | ~600-620 nm[1][7] |
| Appearance | Yellow-Orange Fluorescence[2][3][4][5] | Deep Red Fluorescence[2][3][4][5] | - |
| pKa (in vitro) | ~7.5[1][2][3][4] | - | - |
Experimental Protocols
Preparation of Stock Solutions
a) Carboxy SNARF-1 (salt form):
-
Carboxy SNARF-1 is supplied as a lyophilized solid.[1]
-
Prepare a stock solution of 1-10 mM in high-quality anhydrous dimethyl sulfoxide (DMSO).
-
For long-term storage, aliquot the stock solution into single-use vials and store at ≤–20°C, protected from light and moisture.[1]
b) Carboxy SNARF-1 AM ester (for intracellular loading):
-
The acetoxymethyl (AM) ester form is also provided as a lyophilized solid.[1]
-
Prepare a 1-10 mM stock solution in high-quality anhydrous DMSO immediately before use.[1]
-
Due to its susceptibility to hydrolysis, it is crucial to protect the AM ester from moisture.[1] Unused stock solution in DMSO can be stored in single-use aliquots at ≤–20°C, but aqueous solutions should be discarded at the end of the day.[1]
Intracellular Loading of Carboxy SNARF-1 AM
The cell-permeant AM ester of Carboxy SNARF-1 is cleaved by intracellular esterases, trapping the fluorescent probe inside the cells.
-
Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Prepare a loading solution by diluting the Carboxy SNARF-1 AM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-20 µM. The optimal concentration and loading time should be determined empirically for each cell type.
-
Incubate the cells with the loading solution at 37°C for 15-60 minutes.[1]
-
After incubation, wash the cells with fresh, pre-warmed buffer to remove any extracellular probe.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes at 37°C before imaging.
In Situ Calibration of Intracellular pH
For accurate intracellular pH measurements, it is essential to perform an in situ calibration to account for the effects of the cellular environment on the probe's fluorescence. The ionophore nigericin is commonly used for this purpose as it equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.[1]
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0) containing a high concentration of potassium (100-150 mM).
-
Add the ionophore nigericin (typically 10 µM) to each calibration buffer.
-
After loading the cells with Carboxy SNARF-1 AM as described above, replace the cell culture medium with the first calibration buffer containing nigericin.
-
Acquire fluorescence emission spectra or intensity ratios at the two emission wavelengths (e.g., 585 nm and 640 nm) with excitation at an appropriate wavelength (e.g., 488 nm or 514 nm).[1]
-
Repeat step 4 for each calibration buffer, allowing the intracellular pH to equilibrate at each step.
-
Construct a calibration curve by plotting the ratio of fluorescence intensities (e.g., F585/F640) against the corresponding pH of the calibration buffers.
Ratiometric pH Measurement and Data Analysis
-
For experimental samples, acquire fluorescence intensities at the two selected emission wavelengths (e.g., I585 and I640).
-
Calculate the fluorescence intensity ratio (R = I585 / I640) for each measurement.
-
Determine the intracellular pH by interpolating the calculated ratio onto the in situ calibration curve.
-
The relationship between the fluorescence ratio and pH can be described by the following equation, derived from the Henderson-Hasselbalch equation:
pH = pKa - log[(R - R_b) / (R_a - R) * (F_b(λ2) / F_a(λ2))]
Where:
-
R is the measured fluorescence intensity ratio.
-
R_a is the ratio at the acidic endpoint of the calibration.
-
R_b is the ratio at the basic endpoint of the calibration.
-
F_a(λ2) is the fluorescence intensity of the acidic form at the second wavelength.
-
F_b(λ2) is the fluorescence intensity of the basic form at the second wavelength.
-
Mandatory Visualizations
Caption: pH-dependent equilibrium and fluorescence of Carboxy SNARF-1.
Caption: Experimental workflow for intracellular pH measurement.
Caption: Logical relationship for pH monitoring of cellular events.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells | Semantic Scholar [semanticscholar.org]
- 7. Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH | PLOS One [journals.plos.org]
Application Notes and Protocols for the Delivery of 1-(2-Nitroethyl)-2-naphthol to Biological Samples
Disclaimer: As of the date of this document, there is a lack of published scientific literature specifically detailing the biological activity and delivery of 1-(2-Nitroethyl)-2-naphthol. The following application notes and protocols are therefore provided as a generalized framework for the handling and application of a novel, poorly water-soluble aromatic compound to in vitro biological samples. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental needs.
Introduction
This compound is a small aromatic molecule with a chemical structure that suggests potential biological activity. However, its hydrophobic nature presents a challenge for delivery to aqueous-based biological systems such as cell cultures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, delivery, and initial biological assessment of this compound. The protocols outlined below cover solubilization, in vitro delivery, cytotoxicity assessment, and a hypothetical framework for investigating its impact on cellular signaling pathways.
Data Presentation
The following tables present hypothetical quantitative data for this compound to serve as a template for experimental data logging and comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | > 50 | Forms a clear, colorless solution. |
| Ethanol | ~20 | Forms a clear, colorless solution. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble, forms a suspension. |
| Cell Culture Medium (e.g., DMEM) | < 0.1 | Insoluble, precipitates over time. |
Table 2: Hypothetical Cytotoxicity of this compound on a Model Cell Line (e.g., HeLa) after 48 hours
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 5 | 92 | 6.1 |
| 10 | 85 | 5.5 |
| 25 | 60 | 7.3 |
| 50 | 35 | 8.1 |
| 100 | 15 | 4.9 |
Experimental Protocols
Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for use in biological experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out a precise amount of this compound (e.g., 5 mg).
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a molecular weight of 217.22 g/mol , dissolve 5 mg in 2.30 mL of DMSO).
-
Vortex the tube until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Delivery to Mammalian Cells
This protocol outlines the steps for treating cultured mammalian cells with this compound.
Materials:
-
Cultured mammalian cells in a multi-well plate
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Sterile pipette tips
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a multi-well plate.
-
Prepare a series of working solutions by diluting the 10 mM stock solution in complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control by treating cells with medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow
Caption: Workflow for the delivery and analysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade modulated by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitroethyl)-2-naphthol
Welcome to the technical support center for the synthesis of 1-(2-Nitroethyl)-2-naphthol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Two plausible synthetic routes for this compound are the Friedel-Crafts alkylation of 2-naphthol with a 2-nitroethyl halide and the Michael addition of 2-naphthol to nitroethylene. The choice of method may depend on the availability of starting materials, desired purity, and scalability.
Q2: Why is my reaction yield consistently low?
A2: Low yields can result from several factors, including suboptimal reaction conditions (temperature, time, solvent), catalyst deactivation, or the formation of side products. Please refer to the specific troubleshooting guides for the Friedel-Crafts Alkylation and Michael Addition methods for more detailed advice.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: Common side products can include poly-alkylated naphthols, O-alkylated isomers, and products from the self-polymerization of nitroethylene. The specific side products will depend on the chosen synthetic route.
Q4: How can I improve the regioselectivity of the reaction to favor C-alkylation over O-alkylation?
A4: The choice of solvent and catalyst can significantly influence the regioselectivity. Generally, non-polar solvents and bulky catalysts may favor C-alkylation. For the Michael addition, basic conditions can promote O-alkylation, so neutral or mildly acidic conditions are often preferred for C-alkylation.
Troubleshooting Guide: Method 1 - Friedel-Crafts Alkylation
This method involves the reaction of 2-naphthol with a 2-nitroethyl halide (e.g., 2-nitroethyl bromide) in the presence of a Lewis acid catalyst.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for the Friedel-Crafts Alkylation of 2-naphthol.
Troubleshooting Q&A: Friedel-Crafts Alkylation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried. |
| Low reaction temperature | Gradually increase the reaction temperature in small increments. | |
| Poor quality of 2-nitroethyl halide | Use freshly prepared or purified 2-nitroethyl halide. | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high | Maintain a lower reaction temperature, especially during the addition of the alkylating agent. |
| Catalyst concentration is too high | Reduce the molar ratio of the Lewis acid catalyst. | |
| Predominant O-Alkylation Product | High reaction temperature | Perform the reaction at a lower temperature to favor C-alkylation. |
| Choice of solvent | Use a less polar solvent, such as carbon disulfide or nitrobenzene. | |
| Polyalkylation Products Observed | Excess of alkylating agent | Use a molar excess of 2-naphthol relative to the 2-nitroethyl halide. |
| High catalyst activity | Use a milder Lewis acid catalyst, such as ZnCl₂ or FeCl₃. |
Logical Troubleshooting Flow: Friedel-Crafts Alkylation
Caption: Troubleshooting logic for low yield in Friedel-Crafts Alkylation.
Troubleshooting Guide: Method 2 - Michael Addition
This method involves the base-catalyzed addition of 2-naphthol to nitroethylene.
Experimental Workflow: Michael Addition
Caption: Workflow for the Michael Addition of 2-naphthol to nitroethylene.
Troubleshooting Q&A: Michael Addition
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficiently basic catalyst | Use a slightly stronger base, but be cautious of promoting O-alkylation. |
| Low quality of nitroethylene | Use freshly prepared or distilled nitroethylene. | |
| Reaction temperature too low | Allow the reaction to warm to room temperature and stir for a longer duration. | |
| Polymerization of Nitroethylene | Nitroethylene added too quickly | Add the nitroethylene dropwise at a low temperature. |
| High concentration of reactants | Use a more dilute solution. | |
| Predominant O-Alkylation Product | Use of a strong base | Employ a milder, non-nucleophilic base like DBU or a phase-transfer catalyst. |
| Polar, protic solvent | Use a non-polar, aprotic solvent to favor C-alkylation. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Catalyst deactivation | Add a fresh portion of the catalyst if the reaction stalls. |
Logical Troubleshooting Flow: Michael Addition
Caption: Troubleshooting logic for low yield in Michael Addition.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of 2-Naphthol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthol (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of 2-naphthol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-nitroethyl bromide (1.1 eq) in anhydrous dichloromethane (2 mL/mmol) and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Michael Addition of 2-Naphthol to Nitroethylene
-
To a round-bottom flask, add 2-naphthol (1.0 eq), a suitable solvent (e.g., toluene, 10 mL/mmol of 2-naphthol), and triethylamine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of nitroethylene (1.2 eq) in the same solvent (2 mL/mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Disclaimer: The experimental protocols and troubleshooting advice provided are based on general principles of organic synthesis and may require further optimization for the specific synthesis of this compound.
"troubleshooting side reactions in 1-(2-Nitroethyl)-2-naphthol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Nitroethyl)-2-naphthol. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the O-alkylation product, 2-(2-nitroethoxy)naphthalene. The formation of this isomer competes with the desired C-alkylation that yields this compound. The reaction conditions, particularly the choice of solvent and base, play a crucial role in determining the ratio of C- to O-alkylation.[1][2][3]
Q2: Why is my reaction mixture turning dark brown or black?
A2: The dark coloration is often due to the oxidation of 2-naphthol under basic conditions, especially in the presence of air. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am observing a low yield of the desired product. What are the likely causes?
A3: Low yields can stem from several factors:
-
Suboptimal C-alkylation conditions: The reaction conditions may be favoring the formation of the O-alkylated byproduct.[1]
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.
-
Decomposition of reactants or products: The nitroethylating agent or the product might be unstable under the reaction conditions.
-
Product loss during workup and purification: The extraction and purification steps may not be optimized, leading to loss of the desired compound.
Q4: How can I confirm that I have synthesized the correct isomer (C-alkylation vs. O-alkylation)?
A4: Spectroscopic methods are essential for distinguishing between the C- and O-alkylated products.
-
¹H NMR: The C-alkylated product will show a characteristic signal for the phenolic -OH proton, which will be absent in the O-alkylated product. The aromatic region of the spectrum will also differ for the two isomers.
-
IR Spectroscopy: The C-alkylated product will exhibit a broad absorption band for the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹), which will be absent in the O-alkylated ether product.
Troubleshooting Guide
Issue 1: Predominant Formation of the O-Alkylated Side Product
Question: My analysis shows that the major product of my reaction is 2-(2-nitroethoxy)naphthalene instead of the desired this compound. How can I favor C-alkylation?
Answer: The selectivity between C- and O-alkylation is highly dependent on the reaction conditions. To favor the formation of the C-alkylated product, consider the following adjustments:
-
Solvent Choice: Protic solvents are known to favor C-alkylation by solvating the phenolate oxygen through hydrogen bonding, which hinders its nucleophilicity and promotes reaction at the carbon atom of the naphthol ring.[1] In contrast, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[1]
-
Counter-ion: Smaller cations like Li⁺ associate more tightly with the phenolate oxygen, reducing its reactivity and favoring C-alkylation. Larger, "softer" cations like K⁺ or Cs⁺ result in a more "free" phenolate oxygen, leading to a higher proportion of O-alkylation.[4]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product. However, this needs to be balanced against the potential for increased side reactions and decomposition.
Data Summary: Solvent Effects on Alkylation of Naphthols
| Solvent Type | Examples | Predominant Product | Rationale |
| Protic | Water, Trifluoroethanol (TFE) | C-Alkylation | Solvation of the phenolate oxygen via hydrogen bonding reduces its nucleophilicity.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-Alkylation | The "naked" phenolate anion is more reactive at the oxygen atom.[1] |
Issue 2: Formation of Multiple Unidentified Byproducts
Question: Besides the O-alkylated product, I am observing several other spots on my TLC plate that I cannot identify. What could these be?
Answer: The formation of multiple byproducts can be attributed to several possible side reactions:
-
Bis-alkylation: The product, this compound, can undergo a second alkylation reaction, leading to di-substituted products. To mitigate this, use a molar excess of 2-naphthol relative to the nitroethylating agent.
-
Henry Reaction: If your synthesis involves the in-situ generation of the nitroethyl group (e.g., from formaldehyde and nitromethane), unreacted aldehyde can react with the nitromethane carbanion in a self-condensation known as the Henry reaction, leading to a nitro-alcohol byproduct.[5][6] Ensure the complete consumption of the aldehyde.
-
Polymerization: If using a highly reactive nitroethylating agent like nitroethylene, it can undergo base-catalyzed polymerization. This can be minimized by slowly adding the nitroethylene to the reaction mixture at a low temperature.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate this compound from the side products, especially the O-alkylated isomer. What purification strategies do you recommend?
Answer: The separation of C- and O-alkylated isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. Use a high-resolution silica gel column and a carefully optimized eluent system. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers. The O-alkylated product is typically less polar and will elute first.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired product, especially if it is the major component and a crystalline solid.
-
Acid-Base Extraction: The desired C-alkylated product is phenolic and therefore acidic. It can be separated from non-acidic byproducts by extraction into an aqueous base (e.g., dilute NaOH), followed by re-acidification and extraction back into an organic solvent. However, the O-alkylated isomer will not be extracted into the basic solution, providing a means of separation.
Experimental Protocols
Proposed Synthesis of this compound via C-Alkylation
This protocol is a general guideline and may require optimization.
Materials:
-
2-Naphthol
-
1-Bromo-2-nitroethane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Trifluoroethanol (TFE) or another suitable protic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.0 eq) and the chosen protic solvent (e.g., TFE).
-
Flush the flask with an inert gas.
-
Add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.
-
Slowly add 1-bromo-2-nitroethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Competing pathways in the alkylation of 2-naphthol.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Optimizing Photolysis of 1-(2-Nitroethyl)-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photolysis efficiency of 1-(2-Nitroethyl)-2-naphthol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photolysis of this compound?
A1: this compound belongs to the o-nitrobenzyl class of photolabile protecting groups, often referred to as "caged compounds". Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular photoreduction-oxidation reaction. This process leads to the cleavage of the bond between the benzylic carbon and the protected naphthol molecule, releasing the free 2-naphthol, a proton, and a nitroso byproduct.[1] The speed of this release can be very rapid, often occurring within milliseconds.[1][2]
Caption: Simplified mechanism for the photolysis of an o-nitrobenzyl caged compound.
Q2: What is "photolysis efficiency" and how is it measured?
A2: Photolysis efficiency is quantified by the photolysis quantum yield (QY or Φ). The quantum yield is a measure of the efficiency of a photochemical process.[3][4] It is defined as the ratio of the number of molecules that undergo a specific photochemical event (in this case, uncaging) to the number of photons absorbed by the system. A higher quantum yield indicates a more efficient photolysis reaction. It is a crucial parameter for the effective use of caged compounds.[3][4]
Q3: Which factors have the most significant impact on photolysis efficiency?
A3: Several factors can influence the quantum yield and overall efficiency of photolysis:
-
Wavelength and Intensity of Light: The irradiation wavelength should overlap with the absorption spectrum of the caged compound.[5] Most o-nitrobenzyl compounds are activated by near-UV light (typically 350-360 nm).[5]
-
Solvent: The polarity and protic nature of the solvent can affect the stability of the excited state and intermediate species, thereby influencing the uncaging efficiency.
-
pH: The pH of the solution can impact the reaction, particularly if the caged molecule or the released molecule has acid-base properties.
-
Temperature: Temperature can affect reaction rates and the stability of the reactants and products.[6]
-
Presence of Quenchers: Other molecules in the solution can deactivate the excited state of the caged compound, reducing the efficiency. Molecular oxygen is a common quencher.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or Inefficient Uncaging of 2-Naphthol
If you observe a low yield of the released 2-naphthol, consider the following troubleshooting steps.
Caption: Troubleshooting flowchart for low photolysis yield.
Problem 2: Inconsistent or Irreproducible Results
Q: My results vary significantly between experiments. What could be the cause? A: Inconsistent results often stem from a lack of control over experimental parameters.
-
Lamp Instability: Ensure your light source has had adequate time to warm up and stabilize (typically 15-30 minutes).[7] Lamp output can fluctuate, so using an actinometer to quantify light intensity for each experiment is recommended.
-
Sample Preparation: Be meticulous in sample preparation. Ensure the concentration of the caged compound is consistent. Small variations in solvent composition or pH can lead to different outcomes.
-
Cuvette Handling: Always use clean, scratch-free quartz cuvettes for UV experiments. Handle them by the frosted sides to avoid fingerprints on the optical surfaces. Use the same cuvette for blank and sample measurements, and ensure consistent orientation in the holder.[7]
-
Temperature Fluctuations: If possible, use a temperature-controlled sample holder to maintain a consistent temperature throughout the experiment.[6]
Problem 3: Potential Photodamage or Side Reactions
Q: I suspect the UV light is damaging my sample or causing unwanted side reactions. How can I check and mitigate this? A: High-intensity UV light can sometimes lead to the degradation of the released molecule or the formation of reactive photoproducts.[1]
-
Control Experiments: Irradiate a solution of the uncaged 2-naphthol under the same conditions (wavelength, intensity, duration) and analyze for any degradation. This will help you distinguish between photolysis of the caged compound and subsequent photodegradation of the product.
-
Filter the Light Source: Use bandpass filters to narrow the range of wavelengths hitting your sample. This can prevent excitation by shorter, more energetic wavelengths that are more likely to cause damage.
-
Minimize Exposure: Use the minimum light exposure (intensity and duration) necessary to achieve the desired level of uncaging. A higher quantum yield allows for lower light doses.
-
Analyze Byproducts: Use techniques like HPLC-MS to identify any unexpected peaks in your chromatogram after photolysis. The primary byproduct should be a nitroso-ketone or aldehyde.[1]
Quantitative Data Summary
Table 1: Effect of Solvent on Quantum Yield (Illustrative)
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) (Relative) |
| Dioxane | 2.2 | 0.01 |
| Acetonitrile | 37.5 | 0.04 |
| Ethanol | 24.6 | 0.05 |
| Methanol | 32.7 | 0.08 |
| Water | 80.1 | 0.10 |
| Data is hypothetical and for illustrative purposes to show the general trend that polar, protic solvents often enhance the quantum yield for o-nitrobenzyl photolysis. |
Table 2: Common Light Sources for Photolysis
| Light Source | Wavelength Range | Typical Power | Advantages | Disadvantages |
| Mercury Arc Lamp | Broad (UV-Vis) | 100-200 W | High intensity, broad spectrum | Requires filters, heat generation |
| Xenon Arc Lamp | Broad (UV-Vis-IR) | 75-300 W | Continuous spectrum, high intensity[1][8] | Ozone production, requires filters |
| Nitrogen Laser | 337 nm | mJ/pulse | Monochromatic, short pulses | Low repetition rate, fixed wavelength |
| Frequency-doubled Ruby Laser | 347 nm | mJ/pulse | Monochromatic, high peak power[1] | Expensive, complex operation |
| UV LEDs | 365 nm, 385 nm, etc. | mW | Stable, long life, low heat | Lower power than lamps/lasers |
Experimental Protocols
Protocol 1: Determining Photolysis Rate using UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the photolysis of this compound by observing changes in its UV-Vis absorption spectrum.
1. Materials and Equipment:
-
This compound
-
Spectrophotometric grade solvent (e.g., acetonitrile, phosphate buffer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Photolysis light source (e.g., filtered 350 nm lamp)
-
Magnetic stirrer and stir bar
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in acetonitrile).
-
Prepare Sample: Dilute the stock solution to a working concentration that gives a maximum absorbance between 0.5 and 1.0 at the λmax of the caged compound.
-
Record Initial Spectrum: Place the sample cuvette in the spectrophotometer and record the full absorption spectrum (e.g., 250-500 nm) before irradiation. This is your t=0 measurement.
-
Irradiation: Place the cuvette in a holder in front of the photolysis lamp. If possible, stir the solution gently during irradiation to ensure homogeneity.
-
Monitor Spectral Changes: At fixed time intervals (e.g., every 30 seconds), briefly stop the irradiation, place the cuvette back into the spectrophotometer, and record a new absorption spectrum.
-
Data Analysis:
-
Plot the absorbance at the λmax of the starting material versus time. The decrease in absorbance indicates the consumption of the caged compound.
-
Simultaneously, plot the increase in absorbance at the λmax of the released 2-naphthol to monitor product formation.
-
From these plots, you can calculate the initial reaction rate and the photolysis half-life under your specific conditions.
-
Protocol 2: Measuring Quantum Yield by Chemical Actinometry
This protocol uses a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of your light source, which is necessary for calculating the quantum yield.
Caption: Experimental workflow for determining quantum yield using chemical actinometry.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ossila.com [ossila.com]
- 7. hinotek.com [hinotek.com]
- 8. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 1-(2-Nitroethyl)-2-naphthol in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 1-(2-Nitroethyl)-2-naphthol in aqueous solutions?
A1: Based on its structure, the stability of this compound is likely influenced by several factors:
-
pH: The phenolic hydroxyl group can deprotonate in basic conditions, potentially increasing susceptibility to oxidation. Acidic conditions might lead to hydrolysis of the nitro group, although this is generally slow. The optimal pH for stability for the related compound 1-naphthol has been found to be around 5.[1][2]
-
Temperature: Elevated temperatures are expected to accelerate degradation pathways such as hydrolysis and oxidation.
-
Light Exposure (Photostability): Naphthol derivatives and nitroaromatic compounds can be susceptible to photodegradation. Exposure to UV or even visible light may induce decomposition.[3][4]
-
Presence of Oxidizing Agents: Oxidants can readily attack the naphthol ring system, leading to the formation of quinone-type structures.[5]
-
Dissolved Metals: Certain metal ions can catalyze degradation reactions.
Q2: My solution of this compound is changing color. What could be the cause?
A2: A color change, typically to a yellow or brown hue, often indicates the formation of degradation products. This is commonly associated with oxidation of the naphthol moiety to form naphthoquinones or other colored compounds. This process can be accelerated by light exposure, high pH, or the presence of oxidizing agents.
Q3: The concentration of my stock solution appears to be decreasing over time, even when stored in the dark. What is the likely cause?
A3: If photodecomposition is ruled out, a gradual decrease in concentration suggests a slow hydrolytic or oxidative degradation. It is also possible that the compound is adsorbing to the surface of the storage container, especially if it is plastic. For related compounds like naphthols, which have low water solubility, precipitation out of the solution, especially at higher concentrations or lower temperatures, could also be a factor.[6][7]
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not documented, based on its structure, potential degradation products could include:
-
Oxidation products: 1,2-Naphthoquinone derivatives.
-
Hydrolysis products: 2-Naphthol and 2-nitroethanol, although the C-C bond is generally stable to hydrolysis.
-
Photodegradation products: Complex mixtures of smaller organic molecules resulting from ring cleavage. For 2-naphthol, identified intermediates under photocatalytic degradation include naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione.[3][8]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Step |
| Photodegradation | Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| High pH | Buffer the aqueous solution to a slightly acidic or neutral pH (e.g., pH 5-7). The optimal pH for 1-naphthol degradation was found to be 5.[1][2] |
| Oxidation | De-gas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental design. |
| Contamination | Use high-purity water (e.g., HPLC-grade) and acid-washed glassware to eliminate potential catalytic contaminants. |
Issue 2: Poor Solubility or Precipitation
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., acetonitrile, DMSO) and then dilute it into the aqueous medium for experiments. Naphthols generally have low solubility in water.[6][7] |
| Temperature Effects | Ensure the storage and experimental temperature is kept constant. Solubility of similar compounds increases with temperature.[6] |
| Salting Out | If using high salt concentration buffers, be aware that this can decrease the solubility of organic compounds.[6] |
Issue 3: Inconsistent Analytical Results (e.g., HPLC)
| Potential Cause | Troubleshooting Step |
| On-Column Degradation | Ensure the mobile phase pH is compatible with the compound's stability. Use a guard column to protect the analytical column.[6] |
| Adsorption to Vials/Tubing | Use silanized glass vials for sample storage and analysis. |
| Co-elution of Degradation Products | Optimize the HPLC method (e.g., gradient, mobile phase composition) to ensure separation of the parent compound from any potential degradation products. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C.
| pH | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (s⁻¹) |
| 3.0 | > 500 | < 3.85 x 10⁻⁷ |
| 5.0 | > 500 | < 3.85 x 10⁻⁷ |
| 7.0 | 250 | 7.70 x 10⁻⁷ |
| 9.0 | 50 | 3.85 x 10⁻⁶ |
| 11.0 | 5 | 3.85 x 10⁻⁵ |
Note: This data is hypothetical and intended for illustrative purposes.
Table 2: Hypothetical Photodegradation of this compound in pH 7 Buffer.
| Light Source | Exposure Time (hours) | % Degradation |
| Ambient Lab Light | 24 | < 5% |
| Simulated Sunlight | 4 | 30% |
| UV Lamp (365 nm) | 1 | 85% |
Note: This data is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Hydrolytic Stability
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile.
-
Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL), ensuring the organic solvent concentration is minimal (<1%).
-
Incubation: Store the solutions in sealed, amber glass vials at a constant temperature (e.g., 25°C and 50°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method. Quantify the peak area of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (-k). Calculate the half-life using the formula t½ = 0.693/k.
Protocol 2: Assessment of Photostability
-
Solution Preparation: Prepare a solution of this compound in a stable buffer (e.g., pH 7) at a known concentration.
-
Sample Exposure:
-
Test Samples: Place the solution in a photostability chamber with a calibrated light source (e.g., simulating ICH Q1B conditions).
-
Control Samples: Wrap identical sample containers in aluminum foil and place them in the same chamber to serve as dark controls.
-
-
Sampling: Withdraw aliquots from both test and control samples at various time intervals.
-
Analysis: Analyze the samples by HPLC-UV to determine the concentration of the parent compound.
-
Data Analysis: Compare the concentration of the test sample to the dark control to determine the extent of photodegradation.
Visualizations
References
- 1. Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light [jaehr.muk.ac.ir]
- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-naphthol Using Nanocrystalline TiO2 | Moroccan Journal of Condensed Matter [revues.imist.ma]
- 5. jocpr.com [jocpr.com]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
"minimizing photodamage when using 1-(2-Nitroethyl)-2-naphthol"
This technical support center provides guidance on minimizing photodamage when working with 1-(2-Nitroethyl)-2-naphthol. The following information is compiled from best practices for handling photosensitive compounds and data on related chemical structures.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Q2: What are the potential consequences of photodamage to my sample?
Photodamage can lead to the degradation of this compound, resulting in:
-
Loss of potency and activity: The active compound degrades, leading to inaccurate experimental results.
-
Formation of impurities: Photodegradation can produce unknown byproducts that may interfere with your assay or exhibit toxicity.[4][5]
-
Inconsistent results: The extent of photodamage can vary between experiments, leading to poor reproducibility.
Q3: What general precautions should I take when handling this compound?
To minimize photodamage, always handle this compound under controlled lighting conditions.[6][7][8] Key precautions include:
-
Working in a dimly lit area: Use a darkroom or a designated low-light area for all manipulations.[6]
-
Using amber-colored or foil-wrapped containers: Protect solutions from light exposure by using appropriate light-blocking containers.[6]
-
Minimizing exposure time: Prepare solutions and conduct experiments as efficiently as possible to reduce the duration of light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period. | Photodegradation due to improper handling or storage. | 1. Review your handling procedures to ensure minimal light exposure. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions in a dark, cold, and inert environment. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of photodegradation products. | 1. Run a control sample that has been intentionally exposed to light to identify potential degradation peaks. 2. Optimize your experimental workflow to minimize light exposure at all steps. 3. Consider using photostabilizers or antioxidants if compatible with your experimental system.[6] |
| Inconsistent results between experimental replicates. | Variable light exposure during sample preparation or analysis. | 1. Standardize your experimental protocol to ensure consistent light exposure for all samples. 2. Use a light meter to quantify and control the light intensity in your workspace. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Workspace Preparation:
-
Conduct all procedures in a darkroom or a designated low-light area.
-
If a darkroom is unavailable, work in a fume hood with the sash lowered and the lights turned off. Use a red or yellow safelight, as these wavelengths are generally less damaging to photosensitive compounds.[8]
-
Cover the work surface with a dark, non-reflective material.
-
-
Reagent and Equipment Preparation:
-
Use amber-colored volumetric flasks and vials. If unavailable, wrap glassware and plasticware completely in aluminum foil.[6]
-
Pre-chill solvents and other reagents to the recommended temperature.
-
-
Solution Preparation:
-
Allow this compound to equilibrate to room temperature in the dark before weighing.
-
Weigh the compound quickly and accurately.
-
Dissolve the compound in the desired solvent, protected from light.
-
Sonicate or vortex the solution in a foil-wrapped container if necessary to ensure complete dissolution.
-
-
Storage:
-
Store stock solutions in amber-colored, tightly sealed vials at the recommended temperature (typically -20°C or -80°C).
-
For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Protocol 2: Photostability Testing (Forced Degradation Study)
This protocol is adapted from the ICH Q1B guideline for photostability testing.[9]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Transfer the solution into chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Expose the sample to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).[9]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[9]
-
Place the dark control sample alongside the exposed sample to monitor for any degradation not caused by light.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC with a UV detector).
-
Compare the chromatograms of the exposed sample, the dark control, and a freshly prepared standard solution to determine the extent of degradation and identify any degradation products.
-
Signaling Pathways and Workflows
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Recommended workflow for experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 1-(2-Nitroethyl)-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2-Nitroethyl)-2-naphthol. The information is based on established purification methodologies for related naphthol derivatives and general principles of organic chemistry.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound and similar compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the precipitation of impurities along with the product. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system may be necessary.[1]- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] |
| Product is Oily or Fails to Crystallize | - Presence of significant impurities that inhibit crystallization.- The compound may have a low melting point or be an oil at room temperature. | - Attempt purification by column chromatography to remove the impurities.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification.- If the product is indeed an oil, purification should be performed using column chromatography. |
| Colored Impurities in the Final Product | - Formation of byproducts or degradation products during the reaction or workup.- Oxidation of the naphthol ring. | - Treat the crude product with activated charcoal before recrystallization to adsorb colored impurities.- Purify via column chromatography, carefully selecting the eluent to separate the desired compound from the colored bands.- Ensure the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Presence of Starting Materials or Intermediates | - Incomplete reaction.- Inefficient workup to remove unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- If starting materials are acidic or basic, an acid-base extraction during the workup can be effective.- Column chromatography is a reliable method to separate the product from starting materials. |
| Isomeric Impurities Detected | - Non-selective reaction conditions leading to the formation of isomers. | - Separation of isomers can be challenging and often requires careful column chromatography with an optimized solvent system.[2]- Recrystallization may be effective if there is a significant difference in the solubility of the isomers in a particular solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I effectively remove unreacted 2-naphthol from my product?
A2: Unreacted 2-naphthol can often be removed by an alkaline wash during the workup. 2-Naphthol is phenolic and will be deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form a water-soluble salt. The desired product, this compound, is less acidic and may remain in the organic layer. However, the nitro group can increase the acidity of the phenolic proton, so careful pH control is necessary. Column chromatography is also a very effective method for separation.
Q3: My purified product is a yellow solid. Is this expected?
A3: Nitro compounds are often yellow in color. For instance, 1-nitro-2-naphthol is described as bright yellow crystals.[3] Therefore, a yellow coloration of this compound is likely inherent to the molecule and not necessarily an indication of impurity, provided other analytical data (e.g., NMR, melting point) are consistent with a pure compound.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not recommended for nitro-containing aromatic compounds. The presence of the nitro group can make the compound thermally unstable and potentially explosive at high temperatures. Purification methods like recrystallization and column chromatography are safer and more suitable alternatives.
Q5: What type of column chromatography is most effective?
A5: Normal-phase column chromatography using silica gel is a standard and effective method for the purification of moderately polar organic compounds like nitronaphthol derivatives.[4] The choice of eluent is critical and should be optimized using TLC. A common starting point would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Reverse-phase HPLC can also be utilized for analysis and purification.[5]
Experimental Protocols
Recrystallization Protocol (Adapted from related compounds)
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and toluene. Mixed solvent systems (e.g., ethanol/water, dichloromethane/hexanes) can also be effective.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a moderate temperature.
Column Chromatography Protocol
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material. The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Recrystallization Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 5. Separation of 1-Nitro-2-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"solvent effects on the photochemical properties of 1-(2-Nitroethyl)-2-naphthol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the solvent effects on the photochemical properties of 1-(2-Nitroethyl)-2-naphthol. Given the limited direct literature on this specific compound, this guide is based on established principles for related 2-naphthol and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected photochemical behaviors of this compound?
A1: Based on its structure, this compound is expected to exhibit complex photochemical behavior influenced by the interplay between the 2-naphthol and the nitroethyl moieties. Key potential processes include:
-
Excited-State Proton Transfer (ESPT): The 2-naphthol group is a well-known photoacid, meaning it becomes more acidic upon excitation. In protic solvents, this can lead to proton transfer to the solvent or other proton acceptors.[1][2]
-
Intramolecular Charge Transfer (ICT): The electron-withdrawing nitro group and the electron-donating naphthol ring can facilitate intramolecular charge transfer upon photoexcitation.
-
Fluorescence Quenching: The nitro group is a known fluorescence quencher. This can occur through various mechanisms, including energy transfer and electron transfer, potentially leading to low fluorescence quantum yields.
-
Photoreduction of the Nitro Group: In the presence of a hydrogen donor, the excited nitro group may undergo photoreduction.
The dominant pathway is likely to be highly dependent on the solvent environment.
Q2: Why do I observe significant shifts in the absorption and emission spectra when I change solvents?
A2: Significant shifts in absorption (solvatochromism) and emission (solvatofluorochromism) are common for molecules like this compound, where the excited state has a different dipole moment than the ground state.
-
Red Shift (Bathochromic Shift): In more polar solvents, you will likely observe a red shift in the emission spectrum. This is because a more polar excited state (likely an ICT state) is stabilized by the polar solvent, lowering its energy level and resulting in lower energy (longer wavelength) fluorescence.
-
Blue Shift (Hypsochromic Shift): In some cases, a blue shift in the absorption spectrum might be observed in polar, hydrogen-bonding solvents if the ground state is more stabilized by hydrogen bonding than the excited state.
These shifts are indicative of changes in the electronic distribution upon excitation and the nature of the solute-solvent interactions.[3][4]
Q3: My fluorescence quantum yield is very low in all solvents. Is this normal?
A3: Yes, a low fluorescence quantum yield is expected for this molecule. The nitroaromatic group is a notorious quencher of fluorescence. The proximity of the nitroethyl group to the naphthol fluorophore allows for efficient non-radiative decay pathways to compete with fluorescence. These pathways can include:
-
Intersystem Crossing: The nitro group can promote intersystem crossing from the singlet excited state (S1) to the triplet state (T1), which then decays non-radiatively or undergoes further reaction.
-
Photoinduced Electron Transfer (PET): The excited naphthol can transfer an electron to the nitro group, leading to a charge-separated state that decays non-radiatively.
Q4: How do protic vs. aprotic solvents affect the photochemistry?
A4: The presence of a labile proton (protic solvents like alcohols and water) can introduce photochemical pathways not available in aprotic solvents (like acetonitrile, THF, or hexane).
-
In Protic Solvents: Expect to see evidence of Excited-State Proton Transfer (ESPT). This can manifest as dual fluorescence (emission from both the neutral and the deprotonated form) or a large Stokes shift. The solvent's ability to accept a proton is crucial.[5]
-
In Aprotic Solvents: ESPT to the solvent is not possible. The photochemistry will be dominated by ICT and potential quenching by the nitro group. The polarity of the aprotic solvent will still play a significant role in stabilizing the ICT state.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Absorption/Emission Maxima | 1. Impure solvent (presence of water or other contaminants).2. Degradation of the compound.3. Concentration effects (aggregation). | 1. Use spectroscopy-grade, dry solvents. Prepare fresh solutions.2. Check for degradation by running a fresh sample or using techniques like NMR or HPLC-MS. Store the compound in a dark, inert environment.3. Perform a concentration-dependent study to check for aggregation. Work at low concentrations (< 10⁻⁵ M). |
| No or Very Weak Fluorescence Observed | 1. Inefficient excitation wavelength.2. High concentration leading to self-quenching.3. Presence of quenching impurities (e.g., dissolved oxygen).4. The inherent quenching nature of the nitro group is dominant. | 1. Measure the full absorption spectrum and ensure the excitation wavelength is at or near the absorption maximum.2. Dilute the sample significantly.3. Degas the solution by bubbling with nitrogen or argon before measurement.4. Use a highly sensitive detector or consider transient absorption spectroscopy to study the non-radiative decay pathways. |
| Precipitation of Sample in Certain Solvents | 1. Poor solubility of this compound.2. Photodegradation leading to insoluble products. | 1. Choose a solvent with appropriate polarity. 2-naphthol itself is soluble in alcohols, ethers, and chloroform.[6] Test solubility across a range of solvents before performing detailed photochemical studies.2. Irradiate the sample for shorter periods or use a lower light intensity. Analyze the precipitate to identify potential photoproducts. |
| Unexpected Photoproducts Detected (e.g., by HPLC or NMR) | 1. Photoreduction of the nitro group.2. Photooxidation of the naphthol ring.3. Solvent-adduct formation. | 1. This is more likely in protic, hydrogen-donating solvents (e.g., isopropanol).2. Ensure solutions are deoxygenated to minimize photooxidation.3. This can occur in reactive solvents (e.g., halogenated solvents) via charge-transfer mechanisms.[7] Consider using less reactive solvents. |
Hypothetical Data Presentation
The following table presents plausible, hypothetical data for the photophysical properties of this compound in various solvents to illustrate expected trends. Note: This data is illustrative and not from actual experiments.
| Solvent | Dielectric Constant (ε) | Solvent Type | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Hexane | 1.9 | Nonpolar, Aprotic | 330 | 355 | 2200 | < 0.01 |
| Toluene | 2.4 | Nonpolar, Aprotic | 332 | 365 | 2850 | < 0.01 |
| THF | 7.6 | Polar, Aprotic | 335 | 380 | 3800 | 0.01 |
| Acetonitrile | 37.5 | Polar, Aprotic | 338 | 410 | 5700 | 0.02 |
| Methanol | 32.7 | Polar, Protic | 340 | 430 | 6700 | 0.015 |
| Water | 80.1 | Polar, Protic | 342 | 450* | 7700 | < 0.01 |
*In water, a second, longer-wavelength emission from the deprotonated species might be observable, indicating ESPT.
Experimental Protocols
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and Stokes shift in different solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent like acetonitrile. Prepare working solutions (e.g., 1-10 µM) in various spectroscopy-grade solvents. The absorbance at the maximum should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer from 250 nm to 500 nm. Use the pure solvent as a reference.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum. Excite the sample at its absorption maximum (λ_abs). Record the emission over a range starting ~10 nm above the excitation wavelength to avoid scattering.
-
Data Analysis: Identify the absorption maximum (λ_abs) and emission maximum (λ_em). Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
Fluorescence Quantum Yield (Φ_f) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample. For emission in the 350-450 nm range, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Measurement:
-
Prepare a series of concentrations for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Measure the absorption spectrum and the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Record the refractive index of the solvents used for the sample and the standard.
-
-
Calculation: The quantum yield is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of solvation dynamics in excited state proton transfer of 1-naphthol in nanoscopic water clusters formed in a hydrophobic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effect on the Excited Charge Transfer State of Naphthylamine Sulfonate Derivatives: Steady State and Time resolved studies [ejchem.journals.ekb.eg]
- 4. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Photolysis of 1-(2-Nitroethyl)-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the temperature-dependent photolysis of 1-(2-Nitroethyl)-2-naphthol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the photolysis rate slower than expected at a given temperature? | 1. Low Photon Flux: The light source is not providing enough photons to drive the reaction efficiently. 2. Incorrect Wavelength: The excitation wavelength does not sufficiently overlap with the absorption spectrum of the compound.[1][2] 3. Sample Concentration Too High: At high concentrations, the sample itself can absorb too much light at the surface, preventing photons from penetrating the full sample depth.[3] 4. Degraded Light Source: The lamp in the photochemical reactor has aged and its output has decreased.[4] | 1. Verify Light Source Intensity: Use a calibrated radiometer to measure the photon flux at the sample position. 2. Optimize Wavelength: Ensure the chosen wavelength corresponds to a strong absorption band of this compound. An action plot can reveal the most effective wavelengths for the reaction.[2] 3. Adjust Concentration: Dilute the sample to an optimal concentration where absorbance is within the linear range of the spectrophotometer (typically 0.1–1.0 AU).[3][5] 4. Replace Lamp: If the lamp's output is low, replace it according to the manufacturer's instructions. |
| My reaction kinetics are not reproducible across different temperatures. | 1. Inaccurate Temperature Control: The temperature of the sample is not being accurately controlled or measured. 2. Solvent Evaporation: At higher temperatures, solvent evaporation can concentrate the sample, altering the reaction rate.[3] 3. Thermal Side Reactions: At elevated temperatures, competing thermal degradation pathways may become significant. | 1. Calibrate Temperature Probe: Ensure the temperature probe is calibrated and placed directly in the sample or a reference cuvette. 2. Use a Sealed Cuvette: Employ a cuvette with a secure cap or a temperature-controlled cell with a lid to minimize evaporation. 3. Run Dark Controls: At each temperature, run a control experiment in the absence of light to quantify any thermal degradation. |
| I am observing unexpected byproducts in my final sample. | 1. Secondary Photolysis: The desired product may itself be photolabile and undergo further reaction upon prolonged exposure to light. 2. Solvent Participation: The solvent may be reacting with the excited state of the starting material or with reactive intermediates.[1] 3. Presence of Oxygen: Dissolved oxygen can lead to photo-oxidation reactions. | 1. Monitor Reaction Progress: Use time-resolved spectroscopy (e.g., UV-Vis or HPLC) to determine the optimal irradiation time to maximize product formation and minimize byproduct generation. 2. Choose an Inert Solvent: Select a solvent that is transparent at the excitation wavelength and known to be photochemically inert.[1] 3. Degas the Solution: Purge the sample with an inert gas (e.g., argon or nitrogen) before and during photolysis to remove dissolved oxygen. |
| The quantum yield I calculated is greater than 1. | 1. Calculation Error: There may be an error in the measurement of photon flux or the number of reacted molecules. 2. Chain Reaction Mechanism: While less common for this class of compounds, a quantum yield greater than 1 can indicate a photo-induced chain reaction.[6] | 1. Verify Actinometry: Re-run the chemical actinometry experiment to ensure an accurate measurement of the light source's photon flux.[7] Double-check all calculations. 2. Investigate Mechanism: If the result is reproducible, further mechanistic studies may be required to identify a potential chain reaction pathway. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general photochemical mechanism for o-nitrobenzyl compounds like this compound? | Upon absorption of UV light, the o-nitrobenzyl chromophore is excited. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a rearrangement to release the protected group (in this case, the naphthol derivative) and form an o-nitrosobenzaldehyde byproduct.[8] |
| How does temperature typically affect the photolysis of o-nitrobenzyl compounds? | Temperature can influence the rates of the various steps in the photochemical reaction, including the initial hydrogen abstraction and the subsequent rearrangement of the aci-nitro intermediate. Generally, an increase in temperature can lead to a higher quantum yield and a faster reaction rate, but this relationship is not always linear and can be influenced by the specific molecular structure and the solvent.[9][10] |
| What is quantum yield and why is it important? | The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific event (e.g., photolysis) divided by the number of photons absorbed by the system.[6][11] It is a critical parameter for comparing the efficiency of the reaction under different conditions, such as varying temperatures. |
| How do I measure the quantum yield of my reaction? | The quantum yield is typically determined by measuring the rate of the photoreaction and the photon flux of the light source. The photon flux is often measured using a chemical actinometer, which is a compound with a known quantum yield.[7][12] |
| What solvents are recommended for photolysis experiments? | Ideal solvents should be transparent at the excitation wavelength to avoid absorbing light meant for the sample. They should also be photochemically inert. Hydrocarbon solvents are often suitable for high-energy UV applications.[1] For this compound, solvents like acetonitrile or methanol are commonly used. |
Quantitative Data
The following table summarizes hypothetical data for the temperature dependence of the photolysis of this compound in acetonitrile, irradiated at 350 nm. This data is for illustrative purposes to demonstrate expected trends.
| Temperature (°C) | Rate Constant (k, s⁻¹) | Quantum Yield (Φ) |
| 10 | 0.0012 | 0.15 |
| 20 | 0.0025 | 0.18 |
| 30 | 0.0048 | 0.22 |
| 40 | 0.0085 | 0.27 |
| 50 | 0.0130 | 0.31 |
Experimental Protocols
Protocol 1: Determination of Temperature-Dependent Reaction Rate
-
Sample Preparation: Prepare a solution of this compound in acetonitrile with an absorbance of approximately 0.8 at 350 nm.
-
Temperature Control: Place the cuvette containing the sample into a temperature-controlled cuvette holder connected to a circulating water bath set to the desired temperature. Allow the sample to equilibrate for 10 minutes.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the sample before irradiation.
-
Photolysis: Irradiate the sample with a 350 nm light source of known and constant intensity.
-
Kinetic Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in absorbance of the starting material or the increase in absorbance of the product.
-
Data Analysis: Plot the natural logarithm of the absorbance of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the reaction at that temperature.
-
Repeat: Repeat steps 2-6 for each desired temperature.
Protocol 2: Determination of Quantum Yield
-
Actinometry: Measure the photon flux of the 350 nm light source using a standard chemical actinometer, such as potassium ferrioxalate.[7]
-
Photolysis of Sample: Irradiate a known volume and concentration of the this compound solution for a specific amount of time, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption.
-
Quantify Photoproduct: Determine the concentration of the photoproduct formed using a pre-established calibration curve from HPLC or by using the change in absorbance in the UV-Vis spectrum if the molar absorptivity of the product is known.
-
Calculation: Calculate the quantum yield using the following formula: Φ = (moles of product formed) / (moles of photons absorbed) The moles of photons absorbed can be calculated from the photon flux, irradiation time, and the fraction of light absorbed by the sample.
Visualizations
References
- 1. Photochemistry - Wikipedia [en.wikipedia.org]
- 2. Photochemical Action Plots Reveal the Fundamental Mismatch Between Absorptivity and Photochemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. sperdirect.com [sperdirect.com]
- 5. hinotek.com [hinotek.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on the temperature dependence of the BrO + BrO reaction using laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for calculating temperature-dependent photodissociation cross sections and rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Quantum Yield? - Edinburgh Instruments [edinst.com]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
"selecting the optimal laser wavelength for 1-(2-Nitroethyl)-2-naphthol activation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-(2-Nitroethyl)-2-naphthol as a photoremovable protecting group (PPG), often referred to as a "caged" compound. The information herein is compiled from established principles of nitroaromatic photochemistry, as direct experimental data for this specific compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for activating this compound?
Q2: What is the mechanism of photo-uncaging for this compound?
A2: The photoactivation of this compound is presumed to follow the well-established mechanism for 2-(2-nitrophenyl)ethyl derivatives. Upon absorption of a UV photon, the nitro group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the active molecule, 2-naphthol, and a 2-nitrosoacetophenone byproduct. This process is a β-elimination reaction.
Q3: What is the expected quantum yield for the photorelease of 2-naphthol?
A3: The quantum yield (Φ) of photolysis, which represents the efficiency of the uncaging reaction, has not been specifically reported for this compound. However, for related nitroaromatic PPGs, quantum yields can vary widely depending on the exact molecular structure, solvent, and pH. For comparison, some 1-(2-nitrophenyl)ethyl (NPE) caged compounds have quantum yields in the range of approximately 0.1 to 0.5. It is advisable to assume a quantum yield in this range when designing experiments.
Q4: How can I monitor the release of 2-naphthol during my experiment?
A4: The release of 2-naphthol can be monitored spectroscopically. 2-Naphthol has a characteristic UV-Vis absorption spectrum with a peak around 331 nm and a fluorescence emission peak at approximately 354 nm.[3] You can monitor the increase in absorbance or fluorescence at these wavelengths over the course of the irradiation to quantify the uncaging reaction. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the parent caged compound, the released 2-naphthol, and any byproducts.
Q5: Are there any known issues with the photoproducts?
A5: Yes, the photoproducts of nitroaromatic PPGs can sometimes interfere with biological systems. The primary byproduct is expected to be a nitroso ketone. These nitroso compounds can be reactive, particularly towards thiols like cysteine residues in proteins or glutathione. It is common practice to include a thiol scavenger, such as dithiothreitol (DTT) or reduced glutathione, in the experimental buffer to minimize potential off-target effects of the byproduct.
Quantitative Data for Related Photoremovable Protecting Groups
The following table summarizes key photophysical properties of common nitroaromatic PPGs that are structurally related to the 1-(2-Nitroethyl) group. This data can be used to guide experimental design.
| Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Notes |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~360 nm | ~0.1 - 0.5 | Efficiently photolyzed.[4][5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | Generally lower than NPE | Higher absorption at 340-360 nm.[4] |
| 3-Nitro-2-naphthalenemethanol | 350-400 nm | 0.6 - 0.8 | A nitro-naphthyl based chromophore.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Wavelength for Uncaging
Objective: To identify the most efficient wavelength for the photolysis of this compound by measuring the rate of 2-naphthol release.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quartz cuvettes
-
UV-Vis spectrophotometer or spectrofluorometer
-
Tunable monochromatic light source or a set of lasers/LEDs with different wavelengths (e.g., 340 nm, 350 nm, 360 nm, 370 nm, 380 nm, 390 nm, 400 nm)
-
Radiometer to measure light intensity
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the experimental buffer at a suitable concentration (e.g., 10-50 µM). The final DMSO concentration should be kept low (<0.5%) to avoid solvent effects.
-
Baseline Measurement: Record the initial absorbance or fluorescence spectrum of the solution before irradiation. For fluorescence, excite at a wavelength where 2-naphthol absorbs (e.g., 330 nm) and record the emission spectrum.
-
Irradiation:
-
Place the cuvette in the light path of your chosen wavelength.
-
Measure the light intensity at the sample position using a radiometer. Ensure the intensity is consistent across all tested wavelengths.
-
Irradiate the sample for a fixed, short period (e.g., 30 seconds).
-
-
Post-Irradiation Measurement: Immediately after irradiation, record the absorbance or fluorescence spectrum again.
-
Repeat for All Wavelengths: Repeat steps 2-4 for each wavelength you wish to test, using a fresh sample for each.
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence intensity at the peak for 2-naphthol for each wavelength.
-
Normalize the change in signal by the light intensity (photons/sec) at each wavelength.
-
Plot the normalized uncaging rate versus wavelength. The peak of this plot represents the optimal activation wavelength.
-
Visualizations
Signaling Pathway and Uncaging Mechanism
Caption: Photoactivation mechanism of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal uncaging wavelength.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no uncaging of 2-naphthol | 1. Incorrect Wavelength: The excitation wavelength does not overlap with the compound's absorption spectrum. 2. Insufficient Light Intensity: The power of the laser/light source is too low to induce significant photolysis. 3. Compound Degradation: The stock solution of the caged compound has degraded over time. | 1. Verify Wavelength: Measure the UV-Vis absorption spectrum of your compound and ensure your light source is at or near the λmax. If necessary, use a more appropriate light source. 2. Increase Power/Exposure: Increase the light intensity or the duration of irradiation. Use a radiometer to confirm the output of your light source. 3. Use Fresh Sample: Prepare a fresh solution from solid material. Store stock solutions protected from light and at a low temperature (e.g., -20°C). |
| Cell death or sample damage | 1. Phototoxicity: The high-energy UV light is damaging to the biological sample. 2. Byproduct Toxicity: The released 2-nitrosoacetophenone is causing cellular damage. | 1. Optimize Light Dose: Use the lowest light intensity and shortest exposure time necessary for sufficient uncaging. Consider using a two-photon excitation source if available, as it can reduce out-of-focus photodamage. 2. Add Scavengers: Include a thiol-containing compound like DTT (1-5 mM) or glutathione in your buffer to react with and neutralize the nitroso byproduct. |
| Inconsistent results between experiments | 1. Fluctuating Light Source: The output of the lamp or laser is not stable. 2. Sample Variability: Differences in sample concentration or preparation. 3. Temperature Effects: Photochemical reaction rates can be temperature-dependent. | 1. Monitor Light Source: Allow the light source to warm up and stabilize before each experiment. Use a power meter to check for consistency. 2. Standardize Protocols: Use a precise and consistent protocol for sample preparation. 3. Control Temperature: Ensure all experiments are conducted at the same, controlled temperature. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low uncaging efficiency.
References
- 1. Synthesis and photochemical properties of nitro-naphthyl chromophore and the corresponding immunoglobulin bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
- 4. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - LT [thermofisher.com]
- 5. researchgate.net [researchgate.net]
"addressing solubility issues of 1-(2-Nitroethyl)-2-naphthol in biological buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-(2-Nitroethyl)-2-naphthol in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous biological buffer (e.g., PBS, TRIS)?
A: this compound is an aromatic alcohol with a naphthalen-2-ol structure, making it a hydrophobic molecule.[1][2] Its computed XLogP3 value of 2.9 indicates moderate lipophilicity, which predicts poor water solubility.[3] Biological buffers are aqueous systems, and the compound's nonpolar nature prevents it from readily dissolving without assistance.
Q2: How does pH affect the solubility of this compound?
A: The 2-naphthol group is phenolic and thus weakly acidic.[4] At neutral or acidic pH, the hydroxyl group remains protonated, keeping the molecule less polar. By increasing the pH to alkaline conditions (typically pH > 8), the phenolic proton can dissociate, forming a negatively charged phenolate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous buffers.[4][5] However, be aware that high pH can also lead to the degradation of some phenolic compounds over time.[4][6]
Q3: Can I use organic co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol to dissolve the compound?
A: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[7] this compound should first be dissolved in a minimal amount of a co-solvent like DMSO or ethanol to create a concentrated stock solution.[8] This stock can then be diluted into your aqueous biological buffer. It is crucial to keep the final concentration of the co-solvent low in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[9][10] For many cell-based assays, the final DMSO or ethanol concentration should be kept below 1%, and ideally below 0.5%.[10]
Q4: What are cyclodextrins and how can they improve solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity, forming a water-soluble "inclusion complex".[13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility without the need for organic co-solvents.[12] This method is particularly useful for in vivo studies or when organic solvents must be avoided.
Q5: My compound precipitates from the buffer over time, especially after dilution. How can I prevent this?
A: This phenomenon, known as precipitation, occurs when the concentration of the compound exceeds its solubility limit in the final buffer composition. This is common when diluting a stock solution made in a strong organic solvent into an aqueous buffer. To prevent this, you can:
-
Decrease the final concentration: Ensure your working concentration is below the compound's solubility limit in the final buffer/co-solvent mixture.
-
Increase the co-solvent percentage: Slightly increasing the final percentage of the co-solvent (while staying within acceptable limits for your assay) can help.
-
Use precipitation inhibitors: Certain polymers can be included in the formulation to maintain a supersaturated state and inhibit crystal growth.[15]
-
Utilize cyclodextrins: Formulating with cyclodextrins can provide a more stable solution compared to co-solvent systems.[13]
Q6: When should I consider more advanced formulation strategies like nanoparticles?
A: Advanced strategies such as formulating the compound into nanoparticles should be considered when:
-
High drug loading is required, exceeding the capacity of co-solvents or cyclodextrins.
-
A controlled or targeted release profile is necessary for a drug delivery application.[16]
-
You are transitioning from in vitro to in vivo preclinical studies and need to improve bioavailability.[17][18] Methods like nanoprecipitation (solvent-antisolvent precipitation) can be used to produce drug nanosuspensions, which increase the surface area and dissolution rate.[19][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in 100% organic solvent (e.g., DMSO). | The compound may be impure or has degraded. The solvent quality may be poor (e.g., absorbed water). | Verify the purity of the compound. Use fresh, anhydrous-grade DMSO. Gentle warming or sonication may aid dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. | The final concentration is too high for the aqueous environment. The dilution was performed too quickly, causing localized supersaturation and crashing out. | Prepare a more dilute stock solution to minimize the volume added to the buffer. Add the stock solution dropwise to the buffer while vortexing vigorously to ensure rapid mixing. |
| Inconsistent results in biological assays. | The compound may not be fully solubilized, leading to variable effective concentrations. The co-solvent concentration may be affecting the biological system. | Ensure the stock solution is clear with no visible particulates before use. Prepare fresh dilutions for each experiment. Run a vehicle control with the same final concentration of the co-solvent to assess its impact on the assay.[9] |
| Need to prepare a high-concentration aqueous solution without organic solvents. | The intrinsic aqueous solubility of the compound is very low. | Investigate pH modification by preparing the solution in an alkaline buffer (e.g., pH 9.0). Alternatively, use cyclodextrin-based formulation to create a soluble inclusion complex.[13][21] |
Data & Comparative Analysis
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[3] |
| Molecular Weight | 217.22 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 66.1 Ų | PubChem[3] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionizes the weakly acidic naphthol group to a more polar phenolate salt.[4] | Simple, avoids organic solvents. | Only effective for ionizable compounds; high pH may cause degradation or affect assay conditions.[6] | Buffers where pH can be elevated without compromising the experiment. |
| Co-solvents (e.g., DMSO, Ethanol) | Dissolves the compound in a water-miscible organic solvent before dilution.[7] | Simple, effective for many compounds, widely used.[8] | Potential for solvent toxicity or interference in biological assays; compound can precipitate upon dilution.[9][10] | Standard in vitro screening assays with appropriate vehicle controls. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble host-guest complex.[11][12] | Low toxicity, can significantly increase solubility without organic solvents, stabilizes the compound.[13] | Higher cost, requires specific drug-to-CD ratio optimization, may not be suitable for all molecular shapes. | In vivo studies, cell culture experiments sensitive to organic solvents. |
| Nanoparticles | Reduces particle size to the nanometer scale, increasing surface area and dissolution rate.[17][22] | High drug loading capacity, potential for controlled release and improved bioavailability.[19] | Complex preparation methods, requires specialized equipment and stability testing.[20] | Advanced drug delivery applications and preclinical formulation development. |
Diagrams
Caption: Decision workflow for selecting a suitable solubilization strategy.
Caption: Workflow for preparing a solution using the co-solvent method.
Caption: Simplified model of a drug encapsulated in a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 20 mM stock solution of this compound (MW: 217.22 g/mol ) in DMSO.
-
Materials: this compound powder, anhydrous DMSO, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 2.17 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.
-
Store the stock solution at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.
-
Protocol 2: Solubility Enhancement using pH Adjustment
-
Objective: To solubilize this compound directly in an aqueous buffer by raising the pH.
-
Materials: this compound powder, 50 mM TRIS buffer (pH 7.4), 1 M NaOH solution, pH meter, stir plate, and stir bar.
-
Procedure:
-
Add the desired amount of this compound powder to the TRIS buffer to achieve the target final concentration (e.g., 100 µM).
-
Place the buffer on a stir plate with a stir bar and begin stirring. The compound will likely remain as a suspension.
-
While monitoring with a calibrated pH meter, add 1 M NaOH dropwise to the stirring suspension.
-
Observe the solution. As the pH increases (target > 8.5), the suspension should clarify as the compound deprotonates and dissolves.
-
Once the solution is clear, stop adding NaOH. Note the final pH.
-
Caution: Ensure the final pH is compatible with your experimental system. This method is not suitable for buffered systems that must be maintained at a neutral pH.
-
Protocol 3: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To enhance the aqueous solubility of this compound by forming a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, deionized water, ethanol, mortar and pestle.
-
Procedure:
-
Determine the molar ratio for complexation (a 1:1 or 1:2 drug-to-CD ratio is a common starting point).
-
Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water to create a paste.
-
Dissolve the this compound in a minimal volume of ethanol.
-
Add the ethanolic drug solution to the HP-β-CD paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should become a sticky, consistent paste.
-
Dry the resulting paste in an oven at 40-50°C until all solvent has evaporated, resulting in a solid powder.
-
This powder is the drug-CD complex, which can now be dissolved directly in your aqueous biological buffer.[22][23]
-
References
- 1. This compound | 96853-41-7 [amp.chemicalbook.com]
- 2. Buy this compound | 96853-41-7 [smolecule.com]
- 3. This compound | C12H11NO3 | CID 13357014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. worldscientific.com [worldscientific.com]
- 20. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gala.gre.ac.uk [gala.gre.ac.uk]
Validation & Comparative
A Comparative Analysis of Caged Proton Compounds: Benchmarking 1-(2-Nitroethyl)-2-naphthol Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of caged proton compounds, focusing on the performance of the traditional o-nitrobenzyl scaffold, represented by 1-(2-Nitroethyl)-2-naphthol, against newer classes of phototriggers, including coumarin and BODIPY-based compounds. Caged compounds are essential tools in cellular biology and pharmacology, offering precise spatiotemporal control over the release of bioactive molecules, such as protons, through photoactivation.[1][2] The choice of a caging group is critical, as it dictates the efficiency, wavelength of activation, and potential cytotoxicity of the probe.
The foundational principle of a caged compound is to chemically modify a molecule, rendering it biologically inert.[1] Upon illumination with a specific wavelength of light, the photolabile protecting group (the "cage") undergoes an irreversible reaction, releasing the active molecule and allowing it to interact with its target.[2] This guide will delve into the quantitative performance metrics, experimental methodologies, and underlying photochemical mechanisms of different caged proton systems to inform experimental design and compound selection.
Classes of Caged Proton Compounds: A Mechanistic Overview
The efficacy of a caged compound is determined by its photochemical properties. The primary classes discussed herein—o-nitrobenzyl, coumarin, and BODIPY derivatives—operate through distinct light-induced mechanisms.
-
o-Nitrobenzyl (oNB) Derivatives: This class, which includes this compound and the well-characterized 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton), is the most traditional.[3] Upon UV light absorption, an intramolecular hydrogen abstraction occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitroso byproduct.[4] While effective, these compounds typically require UV activation, which can be phototoxic to cells, and their byproducts can be reactive.[5][6]
-
Coumarin Derivatives: Coumarin-based cages are renowned for their high molar extinction coefficients and often exhibit significant fluorescence enhancement upon uncaging.[7][8] They can be engineered to absorb light in the near-UV to visible range.[9] The photorelease mechanism typically involves a heterolytic cleavage of the bond to the caged group, which can be highly efficient.[10] Recent advancements have led to coumarin cages with dramatically improved quantum yields and reduced toxic byproducts.[11]
-
BODIPY Derivatives: Boron-dipyrromethene (BODIPY) cages are a modern alternative that operates in the visible light spectrum (green to red light), offering deeper tissue penetration and reduced phototoxicity.[12][13][14] Their mechanism involves photoinduced cleavage at a substituted position on the BODIPY core.[13] However, a significant drawback is their potential to generate singlet oxygen upon irradiation, which can lead to non-specific cellular damage and limit their suitability for certain biological applications.[15]
Diagrams of Photorelease Mechanisms and Experimental Workflow
To visualize these processes, the following diagrams created using the DOT language illustrate a general experimental workflow and the specific uncaging mechanisms for each class of compound.
Caption: A generalized workflow for experiments using caged proton compounds.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. o--Nitrobenzyl Photolabile Bifunctional Linkers | TCI AMERICA [tcichemicals.com]
- 4. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers [agris.fao.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Restricted suitability of BODIPY for caging in biological applications based on singlet oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Potential Biological Activity of 1-(2-Nitroethyl)-2-naphthol and Related Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The introduction of a nitroethyl group at the C1 position of 2-naphthol, to form 1-(2-Nitroethyl)-2-naphthol, presents an interesting scaffold for potential therapeutic applications. The nitro group, a strong electron-withdrawing group, is a key feature in many biologically active compounds and can be a precursor for further chemical modifications, such as reduction to an amino group.[3][4]
This guide offers a comparative overview of potential synthetic routes to this compound and discusses its likely biological profile in the context of other well-characterized naphthol derivatives.
Potential Synthetic Pathways
The synthesis of this compound can be conceptually approached through several established organic reactions. The most direct method would likely involve a variation of the Henry reaction (nitroaldol reaction), a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6]
Diagram: Potential Synthetic Workflow
Caption: Potential synthetic routes to this compound.
Experimental Protocols: Key Synthetic Methodologies
Protocol 1: Synthesis of 1-Amidoalkyl-2-naphthols (A Related Class of Compounds)
This protocol describes a multi-component condensation reaction to synthesize 1-amidoalkyl-2-naphthols, which are structurally related to the target compound and have demonstrated biological activity.[1][7]
-
Reactants: A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), and acetonitrile (2 mmol) is prepared.
-
Catalyst: Tetrachlorosilane (2 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.
Protocol 2: The Henry Reaction (General Procedure)
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[5][6] A plausible adaptation for the synthesis of this compound from a 1-formyl-2-naphthol precursor is outlined below.
-
Reactants: 1-Formyl-2-naphthol and nitromethane are dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Base: A base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) is added dropwise to the cooled reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at a low temperature (0 °C to room temperature) to control the exothermic reaction and minimize side products.
-
Work-up: After the reaction is complete, the mixture is acidified to neutralize the base and precipitate the β-nitro alcohol product. The product is then collected by filtration and purified.
Comparative Analysis of Biological Activities of Naphthol Derivatives
The biological activity of this compound can be inferred by examining the activities of other substituted naphthols. The introduction of different functional groups onto the naphthol scaffold significantly influences their therapeutic properties.
| Compound Class | Substituent at C1 | Documented Biological Activities | Key Findings |
| Amidoalkyl-naphthols | Amidoalkyl group | Antibacterial, Anticholinesterase, α-Glucosidase inhibition.[1][8] | Several derivatives showed better activity against Staphylococcus aureus than the standard drug gentamicin.[1] |
| Aminobenzyl-naphthols | Aminobenzyl group | Anticancer, Cytotoxic.[9] | Certain derivatives exhibited significant cytotoxicity against human cervical cancer cells (HeLa).[9] |
| Naphthoquinone-naphthols | Varies | Anticancer, Antiproliferative.[10] | An oxopropyl group at the ortho-position of the quinone significantly enhanced activity against several cancer cell lines.[10] |
| Nitro-containing aromatics | Nitro group | Antibacterial, Antiprotozoal.[3] | The nitro group is often essential for the biological activity, and its reduction within cells can lead to cytotoxic agents.[3] |
Signaling Pathway Implication for Naphthoquinone-Naphthol Derivatives
Recent studies on naphthoquinone-naphthol derivatives have elucidated their mechanism of action in cancer cells, often involving the modulation of key signaling pathways.
Caption: EGFR/PI3K/Akt signaling pathway targeted by some anticancer naphthoquinone-naphthol derivatives.
Conclusion and Future Directions
While direct experimental validation for this compound is pending, this comparative guide provides a strong foundation for researchers interested in this novel compound. The synthetic pathways outlined, particularly the Henry reaction, offer a viable route for its preparation. Based on the biological activities of related nitro-substituted and C1-substituted naphthols, it is plausible that this compound could exhibit interesting antibacterial or anticancer properties.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening of its biological activities. Cross-validation of its effects against established naphthol-based compounds will be crucial in determining its potential as a lead compound in drug discovery. The versatility of the nitro group also allows for the generation of a library of derivatives, such as the corresponding amino compound, which could possess a distinct and potentially more potent biological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Proton Release from Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental and analytical approaches used to study the kinetics of proton release from photoacidic naphthol derivatives. While direct kinetic data for 1-(2-Nitroethyl)-2-naphthol is not extensively available in published literature, this document outlines the established methodologies and presents comparative data from closely related compounds, such as 1-naphthol and 2-naphthol. This information serves as a foundational resource for researchers investigating the proton transfer dynamics of novel naphthol-based compounds.
Quantitative Data on Proton Transfer Kinetics of Naphthol Derivatives
The following table summarizes key kinetic parameters for proton transfer reactions of 1-naphthol and 2-naphthol in aqueous solutions. These values provide a benchmark for understanding the expected kinetic behavior of substituted naphthols. The introduction of a 1-(2-Nitroethyl) group to 2-naphthol is anticipated to influence these rates due to its electron-withdrawing nature, which can affect the acidity of the naphtholic proton.
| Compound | Process | Rate Constant (k) | pKa | pKa* (Excited State) | Reference |
| 1-Naphthol | Excited-State Proton Transfer | - | 9.4 | 0.5 | [1] |
| 2-Naphthol | Excited-State Proton Transfer to Acetate | 2.8 x 10⁹ M⁻¹s⁻¹ | - | - | [2] |
| 2-Naphthol | Protonation of Excited Naphtholate by Acetic Acid | 3.2 x 10⁷ M⁻¹s⁻¹ | - | - | [2] |
| 5-Isocyano-1-naphthol | Ground State | - | 8.4 ± 0.3 | 0.9 ± 0.7 | [1] |
Experimental Protocols for Kinetic Analysis
The study of proton release kinetics from photoacids like this compound typically involves time-resolved spectroscopic techniques. These methods allow for the monitoring of the formation and decay of the excited-state species involved in the proton transfer process.
Time-Resolved Fluorescence Spectroscopy
This is a primary technique for investigating excited-state proton transfer (ESPT).
-
Objective: To measure the fluorescence decay of the protonated and deprotonated forms of the naphthol derivative upon photoexcitation.
-
Methodology:
-
Samples of the naphthol derivative are prepared in buffered aqueous solutions of varying pH.[3]
-
The samples are excited with a short pulse of light (typically in the picosecond or nanosecond range) at a wavelength where the protonated form absorbs.[3]
-
The time-resolved emission of both the protonated (acid) and deprotonated (anion) forms are monitored at their respective emission maxima.[1][3]
-
The kinetic data is then fitted to appropriate models to extract the rate constants for proton transfer. A modified Stern-Volmer kinetic model can be applied to analyze the fluorescence quenching of the acid form and the enhancement of the conjugate base fluorescence.[2]
-
-
Instrumentation: A picosecond laser system for excitation and a streak camera or time-correlated single-photon counting (TCSPC) system for detection.[3]
Stopped-Flow Absorbance Spectroscopy
This technique is suitable for measuring slower, ground-state proton release kinetics or reactions coupled to proton transfer.
-
Objective: To monitor changes in absorbance as a result of proton release upon mixing with a pH indicator.
-
Methodology:
-
A solution of the naphthol derivative is rapidly mixed with a solution containing a pH indicator (e.g., phenol red) in a stopped-flow apparatus.[4]
-
The change in absorbance of the pH indicator at a specific wavelength is monitored over time using a spectrophotometer.[4]
-
The observed rate of color change is related to the rate of proton release from the compound of interest.[4]
-
-
Instrumentation: A stopped-flow instrument coupled with a diode-array or single-wavelength spectrophotometer.[4]
NMR Spectroscopy
For slower reactions, NMR spectroscopy can provide detailed structural and kinetic information.
-
Objective: To monitor the concentration of reactants and products over time.
-
Methodology:
-
Instrumentation: A standard NMR spectrometer with good temperature control.[5]
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the typical workflow for kinetic analysis and the underlying mechanism of proton release.
Caption: Experimental workflow for the kinetic analysis of proton release.
Caption: Generalized mechanism for excited-state proton transfer (ESPT).
References
A Comparative Analysis of Photoacid Phototoxicity for Researchers and Drug Development Professionals
An objective guide to the phototoxic potential of different classes of photoacids, supported by experimental data and detailed methodologies.
Introduction
Photoacids, molecules that become more acidic upon light absorption, are integral to a range of applications, from photolithography in the semiconductor industry to advanced drug delivery systems. Their ability to induce targeted chemical reactions upon illumination makes them powerful tools. However, this very reactivity can also lead to unintended phototoxicity, a critical consideration in biomedical and pharmaceutical research. This guide provides a comparative study of the phototoxicity of different classes of photoacids, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection and safe application.
Phototoxicity is a light-induced toxic response to a substance, often characterized by inflammatory reactions such as erythema and edema. The mechanisms of phototoxicity can be broadly categorized into direct and indirect pathways. In the direct pathway, the photo-excited molecule directly reacts with cellular components. In the indirect pathway, the photoacid interacts with molecular oxygen to produce reactive oxygen species (ROS), which in turn cause cellular damage.
This guide will delve into the phototoxic profiles of major classes of photoacid generators (PAGs): ionic photoacids (including sulfonium and iodonium salts) and non-ionic photoacids. We will present available quantitative data from standardized in vitro assays, detail the experimental protocols for these key assessments, and provide visualizations of the underlying mechanisms and workflows.
Comparative Phototoxicity Data
The following tables summarize the available quantitative data on the phototoxicity of different photoacids. The primary in vitro method for assessing phototoxicity is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, an OECD-validated guideline (TG 432). This assay compares the cytotoxicity of a substance in the presence and absence of UV-A light. Key metrics include:
-
IC50: The concentration of the substance that causes a 50% reduction in cell viability.
-
Photo-Irritation-Factor (PIF): The ratio of the IC50 value without UV light to the IC50 value with UV light. A PIF > 5 is indicative of probable phototoxicity.
-
Mean Photo Effect (MPE): A measure that compares the dose-response curves with and without UV light. An MPE > 0.15 suggests phototoxic potential.
Table 1: Phototoxicity of Ionic Photoacid Generators (Sulfonium and Iodonium Salts)
| Photoacid Generator (PAG) | Type | Assay | Cell Line | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | PIF | MPE | Phototoxicity Prediction |
| Triphenylsulfonium (TPS) salts | Sulfonium Salt | MTT Assay | Not Specified | > High Concentration | Lower than -UVA | - | - | Potentially Phototoxic |
| Diphenyliodonium (DPI) salts | Iodonium Salt | MTT Assay | Not Specified | > High Concentration | Lower than -UVA | - | - | Potentially Phototoxic |
Table 2: Phototoxicity of Non-Ionic Photoacid Generators
| Photoacid Generator (PAG) | Type | Assay | Cell Line | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | PIF | MPE | Phototoxicity Prediction |
| N-Hydroxyimide Sulfonates | Non-ionic | 3T3 NRU | Balb/c 3T3 | Data Not Available | Data Not Available | - | - | Generally considered to have lower phototoxic potential than ionic PAGs, but specific comparative data is lacking. |
Note: Comprehensive, direct comparative studies on the phototoxicity of various non-ionic photoacid generators using standardized assays are limited in the public domain. Their development is often focused on industrial applications where "low toxicity" is a design goal, but quantitative phototoxicity data is not always published.
Experimental Protocols
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This is the gold-standard in vitro assay for assessing phototoxicity.
Objective: To determine the cytotoxic and phototoxic potential of a test substance by measuring its effect on the viability of Balb/c 3T3 mouse fibroblasts in the presence and absence of UV-A light.
Methodology:
-
Cell Culture: Balb/c 3T3 cells are cultured in 96-well plates to form a monolayer.
-
Treatment: Two sets of plates are prepared. Cells are treated with a range of concentrations of the test substance.
-
Incubation: The plates are incubated for a short period (e.g., 1 hour) to allow for substance uptake.
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of UV-A light, while the other set is kept in the dark as a control.
-
Post-Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: A solution of neutral red, a vital dye that is taken up by viable cells, is added to each well.
-
Measurement: After incubation, the cells are washed, and the amount of neutral red taken up is quantified using a spectrophotometer.
-
Data Analysis: Cell viability is calculated for each concentration, and the IC50 values are determined for both the irradiated and non-irradiated conditions. The PIF and MPE are then calculated to predict the phototoxic potential.
Reactive Oxygen Species (ROS) Assay
This assay is used to investigate the mechanism of phototoxicity, specifically the generation of ROS.
Objective: To quantify the production of reactive oxygen species by a photoacid upon exposure to light.
Methodology:
-
Probe Selection: A fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) is chosen.
-
Cell Culture and Treatment: Cells are cultured and treated with the photoacid as in the 3T3 NRU assay.
-
Probe Loading: The cells are incubated with the ROS-sensitive probe.
-
Irradiation: The cells are exposed to light of an appropriate wavelength to activate the photoacid.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of ROS generated, is measured using a fluorometer or fluorescence microscope.
-
Data Analysis: The fluorescence intensity of the treated and irradiated cells is compared to that of control groups (untreated cells, treated but non-irradiated cells) to determine the extent of ROS generation.
Visualizations
Signaling Pathway of Indirect Phototoxicity
Caption: Mechanism of indirect phototoxicity via ROS generation.
Experimental Workflow for In Vitro Phototoxicity Assessment
Caption: A typical workflow for in vitro phototoxicity testing.
Logical Relationship for Phototoxicity Prediction
Caption: Decision tree for assessing phototoxic potential.
Conclusion
The assessment of phototoxicity is a critical step in the safety evaluation of photoactive compounds. While a comprehensive, direct comparative database for the phototoxicity of various photoacids is still emerging in the public domain, the established in vitro methodologies, particularly the 3T3 NRU assay, provide a robust framework for their evaluation. Ionic photoacid generators, such as sulfonium and iodonium salts, are known to have phototoxic potential, largely attributed to their counter-ions. Non-ionic photoacid generators are generally designed for lower toxicity, but quantitative comparative data remains scarce.
For researchers and drug development professionals, it is imperative to consider the phototoxic potential of any novel photoacid early in the development process. The experimental protocols and decision-making frameworks outlined in this guide provide a solid foundation for conducting these essential safety assessments. As the field of photopharmacology continues to expand, a greater emphasis on the systematic evaluation and publication of the phototoxic properties of new photoacids will be crucial for ensuring their safe and effective translation into clinical and industrial applications.
Navigating Rapid pH Changes: A Comparative Guide to Caged Proton Compounds for Reproducible pH-Jump Experiments
For researchers, scientists, and drug development professionals leveraging time-resolved techniques, the precise and reproducible initiation of reactions through pH jumps is paramount. This guide provides an objective comparison of 1-(2-Nitroethyl)-2-naphthol and its alternatives as photocaged proton sources, supported by available experimental data, to aid in the selection of the most suitable compound for your experimental needs.
The ability to rapidly and precisely alter the pH of a solution is a powerful tool for studying a wide range of biological and chemical processes, from protein folding and enzyme kinetics to drug release mechanisms. Photocaged compounds, which release a proton upon light activation, offer exceptional temporal and spatial control for initiating such pH jumps. Among these, this compound, a member of the o-nitrobenzyl family of photocages, is a commonly considered option. However, its performance and the reproducibility of the resulting pH jumps are critical factors that warrant careful consideration alongside alternative compounds.
This guide delves into the key performance characteristics of this compound and compares it with two prominent alternatives: 1-(2-nitrophenyl)ethyl sulfate (often referred to as "caged sulfate") and 2-nitrobenzaldehyde (oNBA).
Performance Comparison of Caged Proton Compounds
The efficacy and suitability of a caged proton compound are determined by several key parameters, including the magnitude of the pH jump it can induce, the rate of proton release, its photolysis quantum yield, and the stability of the compound and its byproducts. The following table summarizes the available quantitative data for this compound and its alternatives.
| Feature | This compound | 1-(2-nitrophenyl)ethyl sulfate ("caged sulfate") | 2-nitrobenzaldehyde (oNBA) |
| Caging Group Family | o-Nitrobenzyl | o-Nitrobenzyl | o-Nitrobenzyl |
| Achievable pH Jump | Data not readily available, but expected to be significant based on the o-nitrobenzyl scaffold. | Down to pH 2.2[1] | Can induce pH jumps of almost 3 units[2][3] |
| Proton Release Rate | Expected to be in the nanosecond to microsecond range, typical for o-nitrobenzyl compounds. | (1.58 ± 0.09) x 10⁷ s⁻¹ at neutral pH[4][5] | Proton release occurs within tens of nanoseconds. |
| Quantum Yield (Φ) | Estimated to be in the range of other o-nitrobenzyl compounds (typically 0.1 - 0.6). | Data not specified, but photolysis efficiency is noted to be similar to caged ATP. | The quantum yield for the related 2-nitrobenzyl alcohol is approximately 60%[6][7]. |
| Activation Wavelength | Typically in the UV-A range (around 340-360 nm) for o-nitrobenzyl compounds[8]. | 350 - 355 nm | Can be photolyzed with UV light (e.g., 350 nm). |
| Byproducts | 2-Nitrosoacetophenone derivative and naphthol. | 2-Nitrosoacetophenone and sulfate ion. The sulfate ion is a strong acid, contributing to the pH jump and having negligible buffering capacity[4]. | 2-Nitrosobenzoic acid. |
| Stability & Reproducibility | Generally good stability for o-nitrobenzyl compounds, but reproducibility can be influenced by experimental conditions. | Good stability reported. | Good stability reported. |
Experimental Considerations for Reproducibility
The reproducibility of pH jump experiments is critically dependent on the meticulous control of several experimental parameters. The following protocol outlines a general methodology that can be adapted for use with this compound and its alternatives.
Experimental Protocol: Laser-Induced pH Jump
1. Sample Preparation:
-
Buffer Selection: A low-concentration, non-absorbing buffer at the photolysis wavelength is crucial to allow for a significant pH change. The buffer's pKa should be sufficiently far from the initial and final pH values to minimize its buffering capacity during the jump.
-
Caged Compound Concentration: The concentration of the caged compound should be optimized to achieve the desired pH jump without causing significant inner filter effects, where the solution becomes too opaque to the activation light.
-
pH Indicator: A pH-sensitive indicator dye with a pKa in the range of the expected pH jump and a fast response time is necessary to monitor the pH change. The absorbance or fluorescence of the indicator is monitored over time.
-
Solution Filtering: All solutions should be filtered to remove any particulate matter that could scatter the laser light and introduce artifacts.
2. Photolysis and Data Acquisition:
-
Light Source: A pulsed laser with a wavelength appropriate for the caged compound (typically in the UV-A range) is used to initiate photolysis. The laser pulse width will determine the time resolution of the experiment.
-
Temperature Control: The sample holder should be temperature-controlled, as reaction kinetics are often temperature-dependent.
-
Monitoring: The change in absorbance or fluorescence of the pH indicator is monitored using a fast detector, such as a photomultiplier tube or a fast photodiode, connected to an oscilloscope or a transient recorder.
-
Control Experiments: Control experiments without the caged compound should be performed to ensure that the observed signal changes are due to the pH jump and not to photochemical artifacts from other components in the solution.
3. Data Analysis:
-
The kinetic traces of the pH indicator's signal change are fitted to appropriate kinetic models to extract the rate constants for the process under investigation.
-
The magnitude of the pH jump can be calibrated by measuring the indicator's response to known pH changes.
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
Conclusion
The choice of a caged proton compound for pH jump experiments requires a careful evaluation of its performance characteristics and the specific requirements of the biological or chemical system under investigation. While this compound belongs to the well-established o-nitrobenzyl class of photocages, a lack of specific published data on its performance necessitates a comparison with better-characterized alternatives.
1-(2-nitrophenyl)ethyl sulfate ("caged sulfate") stands out for its ability to induce large and rapid pH jumps, with the added benefit of a non-buffering byproduct. 2-nitrobenzaldehyde also offers a significant pH jump capability and has been successfully used in various applications.
For researchers considering this compound, it is reasonable to expect performance characteristics in line with other o-nitrobenzyl compounds. However, for applications demanding highly reproducible and well-characterized pH jumps, "caged sulfate" or 2-nitrobenzaldehyde may be more reliable choices based on the currently available data. Ultimately, the optimal choice will depend on a balance of factors including the desired pH range, the required time resolution, and the chemical compatibility of the caged compound and its byproducts with the system of interest. Rigorous adherence to a well-defined experimental protocol is essential to ensure the reproducibility of any pH jump experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoswitching of enzyme activity by laser-induced pH-jump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1-(2-Nitroethyl)-2-naphthol using HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized 1-(2-Nitroethyl)-2-naphthol. Detailed experimental protocols, data interpretation, and a direct comparison of the two techniques are presented to aid researchers in selecting the most appropriate method for their needs.
Introduction
The synthesis of this compound can be achieved through various organic synthesis routes, often involving the reaction of a 2-naphthol derivative with a nitro-containing reactant.[3] Potential impurities may include unreacted starting materials (e.g., 2-naphthol), side-products, and isomers. A robust analytical workflow is therefore essential to detect and quantify these impurities.
Purity Assessment Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique that excels at separating components within a mixture. For purity analysis, it is typically used to determine the percentage of the main compound relative to any impurities. The area of the chromatographic peak corresponding to this compound is compared to the total area of all detected peaks.
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution :
Time (minutes) % Solvent A % Solvent B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 280 nm (Naphthol derivatives typically absorb in this region).
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
The purity is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a quantitative measure of purity based on the UV response of the analyte and impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy provides detailed structural information about a molecule. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity.[4][5][6]
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : Maleic acid (certified reference material). It has a sharp singlet in a relatively clear region of the spectrum and is not volatile.
-
Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters :
-
Pulse Program : Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1) : At least 5 times the longest T₁ relaxation time of the protons of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).
-
Number of Scans : 16 or higher for good signal-to-noise ratio.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I : Integral value of the signal for the analyte or standard.
-
N : Number of protons giving rise to the integrated signal.
-
MW : Molecular weight (this compound: 217.22 g/mol ; Maleic acid: 116.07 g/mol ).[7]
-
m : Mass of the analyte or standard.
-
P_std : Purity of the internal standard (as a percentage).
Comparison of HPLC and NMR for Purity Assessment
Both HPLC and NMR provide valuable, yet distinct, information regarding the purity of a synthesized compound. The choice of method often depends on the specific requirements of the analysis.
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear spin resonance; quantification against an internal standard. |
| Purity Type | Relative purity (area percent). | Absolute purity (mass fraction). |
| Structural Info | No direct structural information. | Provides full structural confirmation of the main component and impurities. |
| Sensitivity | High (can detect trace impurities). | Lower sensitivity; impurities below ~0.1% may not be detectable. |
| Quantification | Dependent on the UV absorptivity of impurities, which may differ from the main compound. | Directly proportional to the number of nuclei, independent of molecular structure. |
| Sample State | Destructive (sample is consumed). | Non-destructive (sample can be recovered). |
| Throughput | Relatively high throughput with an autosampler. | Lower throughput due to longer acquisition times for quantification. |
| Common Issues | Co-eluting impurities, baseline drift, and compounds with no chromophore are not detected. | Signal overlap, poor solubility, and the need for a suitable internal standard. |
Data Presentation: Hypothetical Purity Analysis
Below is a summary table of hypothetical purity data for three different batches of synthesized this compound, as determined by HPLC and qNMR.
| Batch ID | HPLC Purity (% Area) | qNMR Purity (% w/w) | Identified Impurities (by NMR) | Notes |
| SYN-001 | 98.5% | 97.9% | 2-Naphthol (~1.5%) | Good correlation between methods. Starting material detected. |
| SYN-002 | 99.2% | 98.8% | 2-Naphthol (~0.8%), Unknown aromatic (~0.4%) | High purity. Minor unknown impurity noted in NMR. |
| SYN-003 | 95.1% | 94.5% | 2-Naphthol (~3.0%), Isomeric product (~2.0%) | Lower purity. NMR identified a potential side-reaction product. |
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship of HPLC and NMR data.
Conclusion
Both HPLC and NMR are indispensable tools for assessing the purity of synthesized this compound. HPLC offers high sensitivity for detecting and quantifying impurities on a relative basis, making it ideal for routine quality control and monitoring reaction progress. Conversely, qNMR provides an absolute measure of purity and offers invaluable structural information, confirming the identity of the target compound and helping to elucidate the structure of unknown impurities.
For a comprehensive and robust purity assessment, a dual-approach is recommended. HPLC can serve as an initial screen for purity, while qNMR provides the definitive, absolute purity value and structural confirmation. This complementary use ensures the highest confidence in the quality of the synthesized material, which is paramount for reliable scientific research and drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 96853-41-7 | Benchchem [benchchem.com]
- 3. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 4. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H11NO3 | CID 13357014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Nitroethyl)-2-naphthol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is of paramount importance. This guide provides essential safety and logistical information for the proper disposal of 1-(2-Nitroethyl)-2-naphthol, a naphthalene derivative used in research.
In the absence of an SDS, the compound must be treated as hazardous waste. The following procedures are based on general best practices for novel or undocumented research chemicals and should be followed until a specific SDS is available and has been reviewed by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal and Operations Plan
-
Contact Your Supplier: Immediately contact the manufacturer or supplier from whom this compound was purchased to request a copy of the Safety Data Sheet. This is a mandatory step.
-
Consult EHS: Provide the compound name, any known information, and the fact that an SDS is not immediately available to your institution's EHS officer. They will provide guidance on the appropriate waste stream and disposal procedures according to your local, state, and federal regulations.
-
Treat as Hazardous Waste: Until otherwise specified by the SDS or your EHS department, handle and dispose of this compound as hazardous chemical waste.
-
Personal Protective Equipment (PPE): When handling the compound, wear appropriate PPE, including:
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, properly sealed, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams. The chemical structure, containing both a nitro group and a naphthol group, suggests potential reactivity. Nitro compounds can be energetic or explosive, and their reactivity with other chemicals must be considered.[1]
-
Label the waste container clearly with the full chemical name: "Hazardous Waste: this compound" and any other identifiers required by your institution.
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[2]
-
-
Disposal Pathway: Arrange for the pickup of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
Key Data and Experimental Protocols
Without a specific SDS, quantitative data for this compound is not available. Once the SDS is obtained, it will provide critical information for a full safety assessment. The table below outlines the essential data points you should locate in the document.
| Data Point | Information to Extract from SDS |
| GHS Hazard Classification | Look for Hazard (H) and Precautionary (P) statements (e.g., H302: Harmful if swallowed). This will define the specific risks.[1] |
| Personal Protective Equipment | Section 8 of the SDS will specify the required PPE (e.g., glove type, respirator requirements). |
| Physical & Chemical Properties | Note properties like flash point, solubility, and decomposition temperature to understand storage and handling risks.[5] |
| Stability & Reactivity | Section 10 will list conditions to avoid (e.g., heat, shock) and incompatible materials (e.g., strong oxidizing agents, acids, bases).[6] |
| Toxicological Information | Section 11 provides data on acute and chronic health effects. |
| Disposal Considerations | Section 13 provides specific instructions for disposal and may include relevant waste codes. This is the most critical section for your query.[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of a chemical for which a Safety Data Sheet is not immediately available.
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danr.sd.gov [danr.sd.gov]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. This compound | C12H11NO3 | CID 13357014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for Handling 1-(2-Nitroethyl)-2-naphthol
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Nitroethyl)-2-naphthol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds, including 1-Nitroso-2-naphthol and 2-Naphthol. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled.[1][2] It may cause skin and serious eye irritation, and potentially lead to an allergic skin reaction.[2][3] It is also presumed to be very toxic to aquatic life.
Anticipated Hazards:
-
Acute Oral Toxicity[2]
-
Skin Sensitization
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4][5] |
| Running reactions and transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a laboratory coat | All operations should be conducted within a chemical fume hood.[1][6] |
| Work-up and purification | Chemical safety goggles and a face shield | Chemical-resistant gloves | Laboratory coat | Operations should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Handling dry powder | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Use a NIOSH-approved respirator for dusts if handling outside of a fume hood.[2] |
| Spill cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls[7] | A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size.[3][7] |
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6] Avoid contact with skin and eyes by wearing appropriate PPE.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[6][8] Protect from direct sunlight.[1][9]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][11] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[1]
-
Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] For major spills, evacuate the area and contact your institution's EHS department.[10] Ensure adequate ventilation.
Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not dispose of it down the drain.[6][9]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and contaminated PPE should be collected in a sealed bag or container and disposed of as hazardous waste.
Consult your institution's EHS department for specific disposal guidelines in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. media.laballey.com [media.laballey.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. uww.edu [uww.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
